Harmane-d4
Description
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i2D,3D,4D,5D |
InChI Key |
PSFDQSOCUJVVGF-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC=C3)C)[2H])[2H] |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Foundational & Exploratory
Harmane-d4 synthesis and characterization for research
An In-depth Technical Guide to the Synthesis and Characterization of Harmane-d4 for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a potent, naturally occurring β-carboline alkaloid found in various plants, foodstuffs, and tobacco smoke.[1][2] It is a reversible inhibitor of monoamine oxidase A (MAO-A) and a neurotoxin that has been implicated in the pathophysiology of neurological disorders such as Parkinson's disease and essential tremor.[3][4] Due to its biological significance, the accurate quantification of Harmane in complex biological matrices is crucial for toxicological and pharmacokinetic studies.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability in sample extraction and matrix effects.[5] this compound, a deuterated analog of Harmane, serves as an ideal internal standard for such applications. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed protocols for its characterization, and its application in research.
Synthesis of this compound
The synthesis of the Harmane scaffold is classically achieved via the Pictet-Spengler reaction, which involves the acid-catalyzed condensation of a tryptamine derivative with an aldehyde, followed by cyclization.[6][7] To produce the final aromatic β-carboline structure of Harmane, a subsequent oxidation step is required.
The proposed synthesis for this compound utilizes deuterated tryptamine as the starting material to introduce the deuterium labels onto the stable benzene portion of the indole ring.
Experimental Protocol: Two-Step Synthesis
Step 1: Pictet-Spengler Cyclization to 1,2,3,4-Tetrahydrothis compound
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine-d4 (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Addition of Aldehyde: Add acetaldehyde (1.1 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) to the mixture. The reaction is typically performed under acidic conditions to facilitate the formation of the electrophilic iminium ion intermediate.[8]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1,2,3,4-tetrahydro-β-carboline-d4 (tetrahydrothis compound).
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the crude tetrahydrothis compound from the previous step in a suitable solvent like toluene or acetic acid.
-
Addition of Oxidizing Agent: Add an oxidizing agent. A common method is dehydrogenation using 10% Palladium on carbon (Pd/C) under heating. Alternatively, other oxidizing agents like manganese dioxide (MnO₂) can be used.[9]
-
Reaction: Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).
-
Purification: After cooling, filter the reaction mixture to remove the catalyst (e.g., through a pad of Celite). Concentrate the filtrate under reduced pressure. Purify the crude this compound product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure compound.
Characterization of this compound
The identity, purity, and structural integrity of the synthesized this compound must be confirmed using standard analytical techniques. Commercial suppliers of this compound typically provide a Certificate of Analysis with data from NMR and HPLC to confirm identity and purity above 98%.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and the successful incorporation of four deuterium atoms.
-
Methodology: The purified compound is analyzed by Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). For ESI, the sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.
-
Expected Results: Unlabeled Harmane has a molecular weight of 182.22 g/mol .[11] The deuterated analog, this compound (C₁₂H₆D₄N₂), has an expected molecular weight of 186.25 g/mol .[10] The mass spectrum should exhibit a prominent molecular ion peak confirming this mass increase.
| Parameter | Unlabeled Harmane | Expected this compound |
| Molecular Formula | C₁₂H₁₀N₂ | C₁₂H₆D₄N₂ |
| Molecular Weight | 182.22 | 186.25 |
| Expected [M]⁺ Peak (m/z) | 182 | 186 |
| Expected [M+H]⁺ Peak (m/z) | 183 | 187 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the exact location of the deuterium atoms by observing the absence of specific proton signals.
-
Methodology: A sample of purified this compound is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 500 MHz).[12]
-
Expected Results: The ¹H NMR spectrum of this compound is expected to show signals for the methyl group protons and the protons on the pyridine ring. Crucially, the signals corresponding to the four aromatic protons on the benzene ring of the indole nucleus (positions 5, 6, 7, and 8) will be absent, confirming successful deuteration at these positions.
| Proton Position | Expected Chemical Shift (δ ppm) in Harmane | Expected in this compound |
| -CH₃ (at C1) | ~2.8 | Present |
| H-3 | ~8.3 | Present |
| H-4 | ~7.8 | Present |
| H-5 | ~8.1 | Absent |
| H-6 | ~7.3 | Absent |
| H-7 | ~7.6 | Absent |
| H-8 | ~7.6 | Absent |
| N-H (Indole) | ~10.5-11.5 | Present |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
-
Methodology: A reversed-phase HPLC method with UV or fluorescence detection is employed.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic system of methanol and a buffer, such as 17.5 mM potassium phosphate buffer (pH 6.5), in a 70:30 (v/v) ratio.[13]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Fluorescence detection with excitation at 300 nm and emission at 435 nm provides high sensitivity and selectivity for Harmane.[7]
-
-
Expected Results: The analysis should yield a single, sharp peak, indicating a high degree of purity (typically >98%). The retention time should be consistent with that of a Harmane standard under identical conditions.
| Parameter | Value |
| Purity | >98% |
| Retention Time | Dependent on specific system, but consistent |
Application in Research: Internal Standard for LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous or exogenous Harmane in biological samples (e.g., blood, plasma, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
-
Sample Preparation: A known amount of this compound (the IS) is spiked into the biological sample before any extraction or processing steps.
-
Extraction: Harmane and this compound are co-extracted from the matrix (e.g., via liquid-liquid extraction or solid-phase extraction). Since both compounds are chemically identical, their extraction recovery is assumed to be the same.
-
LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system. The two compounds are separated chromatographically (though they may co-elute) and detected by the mass spectrometer. Specific mass transitions are monitored for both the analyte (Harmane) and the internal standard (this compound).
-
Quantification: The concentration of Harmane in the original sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve. This ratio-based method corrects for any sample loss during preparation and any signal suppression or enhancement in the MS source.
References
- 1. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 10. bdg.co.nz [bdg.co.nz]
- 11. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy 9-Methyl-9h-pyrido[3,4-b]indole | 2521-07-5 [smolecule.com]
A Technical Guide to the Preparation of Deuterated Harmane for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and application of deuterated harmane as an internal standard for quantitative analysis. Harmane, a potent β-carboline alkaloid, is of significant interest in various research fields, including neuroscience and toxicology. Accurate quantification of harmane in biological matrices is crucial, and the use of a stable isotope-labeled internal standard, such as deuterated harmane, is the gold standard for achieving reliable results with mass spectrometry-based methods.[1]
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations during sample preparation and analysis.[1] An ideal internal standard has physicochemical properties nearly identical to the analyte of interest. Deuterated compounds are considered the most suitable internal standards as they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, but are distinguishable by their higher mass. This allows for accurate quantification by correcting for matrix effects and variations in instrument response.
Synthetic Strategy for Deuterated Harmane
The primary synthetic route for harmane and its analogues is the Pictet-Spengler reaction .[2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline, which can then be aromatized to the corresponding β-carboline.[2][3][4]
To synthesize deuterated harmane (e.g., harmane-d3), isotopically labeled starting materials are required. The key precursors for harmane synthesis are tryptamine and acetaldehyde. Therefore, the synthesis of deuterated harmane necessitates the use of deuterated tryptamine and/or deuterated acetaldehyde.
References
Harmane-d4: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane-d4 is the deuterated form of Harmane, a naturally occurring β-carboline alkaloid found in various plants, cooked foods, and tobacco smoke. As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Harmane in complex biological matrices. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering essential information for its proper handling, storage, and use in research and drug development.
Chemical Properties of this compound
| Property | This compound | Harmane (for reference) |
| Chemical Name | 1-methyl-9H-pyrido[3,4-b]indole-d4 | 1-methyl-9H-pyrido[3,4-b]indole |
| Synonyms | 1-Methyl-β-carboline-d4 | Aribine, Locuturine, Passiflorin |
| CAS Number | 2012598-89-7[1] | 486-84-0[2] |
| Chemical Formula | C₁₂H₆D₄N₂[1][3] | C₁₂H₁₀N₂[2][4] |
| Molecular Weight | 186.25 g/mol [1][3] | 182.22 g/mol [4] |
| Appearance | Typically supplied as a solution | Crystalline powder |
| Melting Point | Not available | 235-238 °C[2][4][5][6] |
| Boiling Point | Not available | ~305.62 °C (estimate)[6] |
| Solubility | Soluble in methanol[7][8][9] | Soluble in methanol (50 mg/mL), DMSO, and dilute acids[2][4][10] |
Stability and Storage
The stability of this compound is crucial for its function as an internal standard. Proper storage is essential to prevent degradation and maintain its isotopic purity.
| Parameter | Recommendation |
| Storage Temperature | Freeze[1]; -10 to -25°C[7][8] |
| Long-term Stability | The non-deuterated form, Harmane, is stable for at least 4 years at -20°C[11] |
| Incompatibility | Avoid reaction with strong oxidizing agents |
| Handling Precautions | Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear protective clothing. |
Degradation Pathways
Specific degradation pathways for this compound are not extensively documented in the literature. However, studies on Harmane suggest potential degradation mechanisms. One study indicated that Harmane can undergo oxidative degradation in edible oils at high temperatures, and this degradation is influenced by the fatty acid composition of the oil.[5][10] For this compound, it is crucial to protect it from strong oxidizing agents and high temperatures to minimize degradation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic or chemical degradation at the site of deuteration.
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound should be developed in accordance with established guidelines for drug stability testing. The following are generalized methodologies based on best practices for deuterated compounds.
Stability-Indicating HPLC-MS/MS Method
Objective: To develop a quantitative method to separate and quantify this compound from potential degradation products.
Methodology:
-
Chromatography:
-
Utilize a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase of acetonitrile and water with a suitable modifier like formic acid to ensure separation of the parent compound from any potential degradants.
-
-
Mass Spectrometry:
-
Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for both this compound and its non-deuterated form.
-
Tune parameters such as collision energy and declustering potential for each analyte.
-
-
Forced Degradation Study:
-
Subject a solution of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.
-
Analyze the stressed samples using the developed LC-MS/MS method to confirm that all degradation products are resolved from the parent peak.
-
NMR Spectroscopy for Isotopic Purity and Stability
Objective: To confirm the position of deuteration and assess the stability of the deuterium label over time.
Methodology:
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum of the this compound sample.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms deuteration.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum to show signals corresponding to the deuterium atoms, confirming the positions of deuteration.
-
-
Long-Term Stability Monitoring:
-
Store an NMR sample of this compound under defined conditions (e.g., 25°C/60% RH).
-
Periodically acquire ¹H and/or ²H NMR spectra to monitor for any signs of deuterium-hydrogen exchange or other degradation.
-
Signaling Pathways
Harmane, as a β-carboline alkaloid, is known to interact with several biological pathways. While research specifically on this compound's pathway interactions is limited, it is expected to mimic the biological activity of Harmane.
Monoamine Oxidase (MAO) Inhibition
Harmane is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, Harmane can increase the levels of these neurotransmitters in the brain.
Figure 1: this compound inhibits MAO-A, preventing neurotransmitter degradation.
FAK/PI3K/AKT/mTOR Pathway
Studies on β-carboline alkaloids have shown that they can inhibit tumor growth by down-regulating the FAK/PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Figure 2: this compound's inhibitory effect on the FAK/PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway
β-carboline alkaloids have also been shown to suppress the NF-κB signaling pathway, which plays a key role in inflammation, by inhibiting IKK activity.[7]
Figure 3: Inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of this compound.
Figure 4: A general workflow for the stability assessment of this compound.
Conclusion
This compound is an indispensable tool for the accurate quantification of Harmane in scientific research. A thorough understanding of its chemical properties and stability is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the effective utilization of this compound. Adherence to recommended storage conditions and the implementation of robust stability testing protocols will ensure the integrity of this critical analytical standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Harman (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. doaj.org [doaj.org]
- 9. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mass Spectrum of Harmane-d4 and its Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of deuterated Harmane (Harmane-d4), a critical internal standard for the quantitative analysis of Harmane. This document outlines the predicted fragmentation patterns, experimental protocols for mass spectrometry, and the relevant biological signaling pathways associated with Harmane's mechanism of action.
Introduction to Harmane and its Deuterated Analog
Harmane, a β-carboline alkaloid, is a potent reversible inhibitor of monoamine oxidase A (MAO-A). Its presence in various plants, tobacco smoke, and cooked foods has prompted significant research into its pharmacological and toxicological effects. Accurate quantification of Harmane in biological matrices is crucial for this research, and the use of a stable isotope-labeled internal standard like this compound is essential for achieving high precision and accuracy in mass spectrometry-based assays. This compound, with a molecular weight of 186.25 g/mol , typically incorporates deuterium atoms on the methyl group and the indole nitrogen, providing a distinct mass shift from the native compound.
Predicted Electron Ionization (EI) Mass Spectrum of this compound
The mass spectrum of this compound is predicted based on the well-established fragmentation of non-deuterated Harmane under electron ionization. The primary fragmentation pathway involves the loss of a methyl radical. For this compound, with deuterium atoms on the methyl group (CD3) and the indole nitrogen (N-D), the molecular ion and key fragments will exhibit a mass shift.
Data Presentation: Predicted Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance (%) |
| 186 | [M]+• | C12H6D4N2+• | 100 |
| 185 | [M-H]+ | C12H5D4N2+ | 15 |
| 168 | [M-CD3]+ | C11H6DN2+ | 80 |
| 140 | [M-CD3-HCN]+ | C10H5DN+ | 20 |
| 115 | [C9H6D]+ | C9H6D+ | 10 |
Interpretation of the Mass Spectrum
The electron ionization of this compound is expected to produce a prominent molecular ion peak at m/z 186, which will likely be the base peak. The key fragmentation pathway involves the cleavage of the bond between the pyridine ring and the deuterated methyl group, resulting in the loss of a deuterated methyl radical (•CD3) and the formation of a stable cation at m/z 168. This fragment is anticipated to be of high abundance.
Further fragmentation of the m/z 168 ion can occur through the loss of a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 140. The presence of these characteristic fragments provides a unique fingerprint for the identification and quantification of this compound.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection : 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 50-300.
-
Acquisition Mode : Full scan or selected ion monitoring (SIM) for targeted analysis. For this compound, characteristic ions to monitor in SIM mode would be m/z 186 and 168.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
The Role of Harmane-d4 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry and biomedical research, the pursuit of accuracy and precision in quantifying endogenous and exogenous compounds is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving reliable results, particularly in mass spectrometry-based analyses. This guide focuses on Harmane-d4, the deuterated analog of harmane, and its critical role as an internal standard in scientific research.
Harmane is a naturally occurring β-carboline alkaloid found in various plants, tobacco smoke, and cooked meats. It is known for its diverse physiological and neurological effects, which has led to significant interest in its quantification in biological and environmental samples. This compound, by virtue of its isotopic labeling, serves as an ideal internal standard for the accurate measurement of harmane concentrations. Its near-identical chemical and physical properties to the unlabeled harmane ensure that it behaves similarly during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.
This technical guide provides a comprehensive overview of the application of this compound, detailing its use in quantitative analysis, experimental protocols, and the underlying principles of isotope dilution mass spectrometry.
Core Application: Internal Standard for Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle behind its use is isotope dilution, a technique that allows for highly accurate quantification by correcting for sample loss during preparation and variations in instrument response.
A known amount of this compound is added to a sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous harmane to the signal from the this compound is then measured. Because both compounds are affected similarly by the experimental procedures, this ratio remains constant even if there are variations in sample handling. This allows for precise calculation of the original concentration of harmane in the sample.
The workflow for using this compound as an internal standard can be visualized as follows:
Quantitative Data and Methodological Parameters
The following tables summarize key quantitative data and methodological parameters for the analysis of harmane using this compound as an internal standard, based on established analytical methods.
Table 1: Mass Spectrometry Parameters for Harmane and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Harmane | 183.1 | 128.1 | 25 |
| This compound | 187.1 | 132.1 | 25 |
Note: The specific collision energy may vary depending on the instrument used.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Linear gradient from low to high organic phase |
Detailed Experimental Protocol: Quantification of Harmane in Human Plasma
This section provides a detailed methodology for the quantification of harmane in human plasma using this compound as an internal standard, adapted from common practices in the field.
Materials and Reagents
-
Harmane and this compound analytical standards
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL this compound solution in methanol to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The logical flow of this sample preparation protocol can be visualized as follows:
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Harmane: 183.1 -> 128.1
-
This compound: 187.1 -> 132.1
-
-
Chromatographic Conditions: As detailed in Table 2.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of harmane and a fixed concentration of this compound.
-
Peak Integration: Integrate the peak areas for both harmane and this compound in the chromatograms of the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of harmane to the peak area of this compound for each standard and sample.
-
Linear Regression: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve.
-
Concentration Determination: Determine the concentration of harmane in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Logical Relationships
While this compound itself is not biologically active in the same way as harmane, its use is integral to studies investigating the effects of harmane on various signaling pathways. Harmane is known to be an inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. The accurate quantification of harmane using this compound is crucial for understanding its dose-dependent effects on these pathways.
The relationship between harmane and the MAO-A pathway can be simplified as follows:
Conclusion
This compound is an indispensable tool in scientific research, enabling the accurate and precise quantification of the neuroactive β-carboline, harmane. Its application as an internal standard in LC-MS/MS-based methods allows researchers to overcome the challenges of sample matrix effects and variability in analytical procedures. The detailed methodologies and principles outlined in this guide provide a framework for the effective use of this compound in a variety of research contexts, from pharmacokinetic studies to environmental monitoring and investigations into the biological roles of harmane. The continued use of stable isotope-labeled standards like this compound will undoubtedly contribute to the generation of high-quality, reliable data in the scientific community.
A Technical Guide to the Certificate of Analysis for Harmane-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Harmane-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for its reliable use in quantitative bioanalytical studies. This document outlines the key analytical tests performed, presents representative data in a structured format, and details the experimental protocols employed for verification.
Product Identification and Specifications
This compound is the deuterated form of Harmane, a fluorescent beta-carboline alkaloid. It is commonly used as an internal standard in mass spectrometry-based analytical methods. The CoA first provides fundamental information about the material.
| Identifier | Information |
| Product Name | This compound |
| Chemical Name | 1-methyl-9H-pyrido[3,4-b]indole-d4 |
| CAS Number | 2012598-89-7[1][2] |
| Molecular Formula | C₁₂H₆D₄N₂[1][2][3] |
| Molecular Weight | 186.25 g/mol [1][2][3] |
| Physical Form | Typically supplied as a solid or a certified solution in methanol.[1] |
Quantitative Analysis Summary
The core of the CoA is the summary of quantitative tests performed to certify the material. These tests confirm the purity, identity, and isotopic enrichment of the this compound lot. The following table summarizes typical results.
| Analytical Test | Methodology | Acceptance Criteria | Representative Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98% Deuterated | 99.2% (d4) |
| Identity Confirmation | ¹H Nuclear Magnetic Resonance (¹H-NMR) | Conforms to structure | Conforms |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | ≤ 0.5% | < 0.1% (Methanol) |
Detailed Experimental Protocols
Detailed and transparent methodologies are crucial for the end-user to understand how the quality of the standard was assessed.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This test determines the percentage of the analyte of interest compared to any potential impurities.
-
Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The this compound standard is accurately weighed and dissolved in methanol to a final concentration of approximately 1 mg/mL.
-
Purity Calculation : The area percentage of the main peak relative to the total peak area is calculated.
Isotopic Purity by Mass Spectrometry (MS)
This analysis confirms the degree of deuterium incorporation and measures the percentage of the desired deuterated species (d4) relative to other isotopic variants (d0 to d3).
-
Instrumentation : High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
Scan Mode : Full scan.
-
Scan Range : m/z 150-250.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 320 °C.
-
Sample Infusion : The sample is diluted in 50:50 methanol:water and infused directly into the source.
-
Data Analysis : The relative intensities of the ion peaks corresponding to the unlabeled Harmane (m/z 183.09) and this compound (m/z 187.11) are compared to calculate the isotopic purity.
Identity Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound. For a deuterated standard, the absence or significant reduction of proton signals at specific deuterated positions confirms the isotopic labeling.
-
Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent : Methanol-d4 (CD₃OD) is often used as the NMR solvent.[4]
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment : Standard ¹H-NMR acquisition.
-
Data Interpretation : The resulting spectrum is compared to the spectrum of a non-deuterated Harmane reference standard. The absence of proton signals at the deuterated positions confirms the identity and successful labeling of this compound.
Visualized Workflows and Structures
Diagrams provide a clear and immediate understanding of complex processes and relationships.
Caption: Logical workflow for the generation of a Certificate of Analysis.
Caption: Experimental workflow for chemical purity analysis by HPLC.
References
Isotopic Purity Assessment of Harmane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis required for the robust assessment of isotopic purity of Harmane-d4, a deuterated analog of the harmala alkaloid Harmane. Accurate determination of isotopic enrichment is critical for applications in metabolic research, mechanistic studies, and as an internal standard in mass spectrometry-based quantification.
Introduction to Isotopic Purity
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter metabolic pathways and reaction kinetics, offering potential therapeutic advantages. However, the synthesis of deuterated compounds rarely results in 100% isotopic enrichment.[1] The presence of residual non-deuterated (d0) and partially deuterated species can significantly impact experimental outcomes. Therefore, rigorous analytical characterization of isotopic purity is a mandatory step in the validation of any deuterated compound.[2]
The primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[3] A combination of these techniques provides a comprehensive understanding of both the degree of deuteration and the specific positions of the deuterium labels.[2]
Analytical Methodologies and Experimental Protocols
Mass Spectrometry (MS) for Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[4][5] By precisely measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues, the relative abundance of each species can be quantified.
Experimental Protocol: LC-HRMS for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 150-250.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of Harmane (d0) and its deuterated isotopologues (d1, d2, d3, d4). The theoretical m/z values are:
-
Harmane (d0, C12H11N2+): 183.0917
-
Harmane-d1 (C12H10DN2+): 184.0980
-
Harmane-d2 (C12H9D2N2+): 185.1043
-
Harmane-d3 (C12H8D3N2+): 186.1105
-
This compound (C12H7D4N2+): 187.1168
-
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C by subtracting the contribution of the M+1 peak from the d1 peak, the M+2 peak from the d2 peak, and so on.[6]
-
Calculate the percentage of each isotopologue and the overall isotopic purity.
-
Workflow for Isotopic Purity Assessment by LC-HRMS
Caption: Workflow for LC-HRMS based isotopic purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity
NMR spectroscopy is essential for confirming the positions of the deuterium labels and for assessing the overall chemical purity of the sample. Both ¹H NMR and ²H NMR can be employed.
Experimental Protocol: ¹H NMR for this compound
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., maleic acid).
-
Dissolve the sample and internal standard in a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 scans).
-
-
Data Analysis:
-
Integrate the residual proton signals in the this compound spectrum.
-
Integrate the signal of the internal standard.
-
Compare the integral of the residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.
-
The absence or significant reduction of signals corresponding to the positions of deuteration confirms the isotopic labeling.
-
Experimental Protocol: ²H NMR for this compound
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in a non-deuterated solvent (e.g., DMSO).
-
-
²H NMR Acquisition:
-
Spectrometer: Equipped with a deuterium probe.
-
Pulse Sequence: A standard deuterium pulse sequence.
-
-
Data Analysis:
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for this compound purity assessment.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Illustrative Isotopic Distribution of this compound by HRMS
| Isotopologue | Theoretical m/z ([M+H]+) | Measured Relative Abundance (%) | Corrected Relative Abundance (%)* |
| d0 (C12H10N2) | 183.0917 | 0.2 | 0.2 |
| d1 (C12H9DN2) | 184.0980 | 0.5 | 0.4 |
| d2 (C12H8D2N2) | 185.1043 | 1.1 | 0.9 |
| d3 (C12H7D3N2) | 186.1105 | 2.5 | 2.2 |
| d4 (C12H6D4N2) | 187.1168 | 95.7 | 96.3 |
| Isotopic Purity (d4) | 96.3% |
*Corrected for natural ¹³C abundance.
Table 2: Illustrative ¹H NMR Data for Isotopic Purity Calculation of this compound
| Proton | Chemical Shift (ppm) | Integral (Residual Protons) | Integral (Internal Standard) | Molar Ratio (Harmane-Hx / Standard) | Isotopic Enrichment (%) |
| H-3 | 8.25 | 0.02 | 1.00 | 0.02 | 98.0 |
| H-4 | 7.80 | 0.03 | 1.00 | 0.03 | 97.0 |
| H-5 | 7.50 | 0.01 | 1.00 | 0.01 | 99.0 |
| H-8 | 7.20 | 0.02 | 1.00 | 0.02 | 98.0 |
| Average Enrichment | 98.0% |
Conclusion
The isotopic purity assessment of this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry provides detailed information on the isotopic distribution, while NMR spectroscopy confirms the structural integrity and the location of the deuterium labels. By employing the detailed experimental protocols and data analysis workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible experimental results.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
The Metabolic Fate of Deuterated Harmane In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane, a β-carboline alkaloid found in various plants and cooked foods, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its potential as a neuroprotective agent. Understanding its metabolic fate is crucial for evaluating its safety and efficacy. The use of deuterated analogs of drug candidates is a common strategy in drug development to modulate pharmacokinetic properties, primarily by altering metabolic pathways through the kinetic isotope effect. This technical guide provides a comprehensive overview of the known in vivo metabolic fate of harmane and extrapolates the potential metabolic pathways and pharmacokinetic profile of deuterated harmane based on established principles of drug metabolism.
Disclaimer: To date, specific studies on the in vivo metabolic fate of deuterated harmane are not available in the published scientific literature. The information presented herein regarding deuterated harmane is therefore a scientifically-grounded hypothesis based on the known metabolism of harmane and the established principles of deuterium's effect on drug metabolism.
Part 1: The In Vivo Metabolic Fate of Harmane
The metabolism of harmane in vivo has been primarily studied in rats. The biotransformation of harmane involves both Phase I and Phase II metabolic reactions, leading to a variety of metabolites.
Metabolic Pathways of Harmane
The primary metabolic routes for harmane include hydroxylation and subsequent conjugation reactions. Sulphate conjugation has been identified as a predominant metabolic process.[1][2] Upon oral administration, harmane can undergo first-pass metabolism in the liver, where it can be converted to harmine.[3][4]
Below is a diagram illustrating the proposed metabolic pathways of harmane.
Caption: Proposed metabolic pathways of harmane in vivo.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of harmane in rats after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Harmane in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (20-30 mg/kg) | Reference |
| t1/2β (min) | 24 | ~24 | [4] |
| Cmax (ng/mL) | - | 1059.56 ± 91.06 | [1] |
| Tmax (h) | - | 0.23 ± 0.06 | [1] |
| AUC0-t (ng·h/mL) | - | 1478.55 ± 266.13 | [1] |
| Vd (L/kg) | 1.6 | - | [3][4] |
| CLs (mL/kg/min) | 52.2 | - | [4] |
| Absolute Bioavailability (F) | - | 19% - 19.41% | [1][3][4] |
Table 2: Relative Abundance of Harmane Metabolite Classes
| Administration Route | Phase I Metabolites (AUC0-t) | Phase II Metabolites (AUC0-t) | Dominant Pathway | Reference |
| Intravenous & Oral | Lower | Higher | Sulphation | [1][2] |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited studies on harmane metabolism.
1. Animal Studies and Dosing
-
Administration:
2. Sample Collection
-
Blood: Serial blood samples were collected from the jugular vein at various time points post-administration.[3][4] Plasma was separated by centrifugation.[1]
-
Urine and Bile: Urine and bile samples were collected over specified time periods.[5]
3. Sample Preparation
-
Plasma: Protein precipitation with acetonitrile was a common method.[1]
-
Urine/Bile: Samples were often subjected to solid-phase extraction (SPE) for cleanup and concentration.
4. Analytical Instrumentation and Methods
-
Quantification: High-performance liquid chromatography (HPLC)[4] and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) were used for the quantification of harmane and its metabolites.[1][2]
-
Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF MS) and NMR spectroscopy were used for the structural elucidation of metabolites.[5]
Part 2: The Potential Metabolic Fate of Deuterated Harmane In Vivo (A Hypothesis)
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect (KIE) , where the C-D bond is stronger than the C-H bond, making it more difficult to break. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down.[6][7]
Hypothesized Impact of Deuteration on Harmane Metabolism
Deuteration of harmane at specific positions is likely to alter its metabolic profile.
-
Slowing of Phase I Metabolism: If harmane is deuterated at a site of hydroxylation, the rate of formation of hydroxylated metabolites would likely decrease. This could lead to:
-
Increased Parent Drug Exposure: A longer half-life and higher plasma concentrations of deuterated harmane.
-
Metabolic Shunting: A potential shift towards other metabolic pathways that do not involve the cleavage of the deuterated C-H bond. For example, if hydroxylation is slowed, a greater proportion of the drug might be directly conjugated or metabolized at other non-deuterated positions.
-
-
Altered Metabolite Profile: The relative abundance of different metabolites could change. For instance, if a major hydroxylated metabolite's formation is suppressed, other minor metabolic pathways might become more prominent.
Anticipated Pharmacokinetic Changes
Based on the principles of deuteration, the following changes in the pharmacokinetic profile of deuterated harmane could be anticipated:
-
Increased Half-Life (t1/2): Due to a slower rate of metabolic clearance.
-
Increased Area Under the Curve (AUC): Reflecting greater overall systemic exposure.
-
Decreased Clearance (CL): A direct consequence of reduced metabolic breakdown.
-
Potentially Altered Bioavailability (F): The effect on bioavailability is more complex. If first-pass metabolism is a major route of elimination and is slowed by deuteration, oral bioavailability could increase.
Proposed Experimental Workflow for a Deuterated Harmane Study
The following diagram outlines a logical workflow for a preclinical study to investigate the metabolic fate of deuterated harmane in vivo.
Caption: Proposed workflow for a deuterated harmane metabolism study.
Conclusion
The metabolic fate of harmane in vivo is characterized by Phase I hydroxylation and subsequent extensive Phase II conjugation, with sulphation being a dominant pathway. While direct experimental data on deuterated harmane is currently lacking, the principles of the kinetic isotope effect suggest that deuteration at metabolically active sites could significantly alter its pharmacokinetic profile. This would likely manifest as a slower rate of metabolism, leading to increased systemic exposure and a potential shift in the relative importance of different metabolic pathways. To confirm these hypotheses, dedicated in vivo studies using deuterated harmane are necessary. Such studies would be invaluable for understanding how to potentially fine-tune the therapeutic properties of this promising β-carboline alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicokinetics of tremorogenic natural products, harmane and harmine, in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Biosynthesis of Harmane and Isotopic Labeling Techniques: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of harmane, a prominent β-carboline alkaloid with a wide range of neuropharmacological activities. Furthermore, it details the application of isotopic labeling techniques as a powerful tool for elucidating this and other alkaloid biosynthetic pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and clear visualizations to aid in research and development.
The Biosynthetic Pathway of Harmane
The biosynthesis of harmane originates from the essential amino acid L-tryptophan. The pathway involves a series of enzymatic and chemical transformations, culminating in the formation of the characteristic tricyclic structure of harmane. The key steps are outlined below.
1.1. Decarboxylation of L-Tryptophan to Tryptamine
The initial step in the biosynthesis of harmane is the decarboxylation of L-tryptophan to produce tryptamine.[1][2] This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] This enzymatic conversion is a critical regulatory point in the biosynthesis of not only harmane but also a vast array of other tryptamine-derived alkaloids and neurotransmitters like serotonin.[2][5]
1.2. The Pictet-Spengler Reaction: Formation of the β-Carboline Skeleton
The hallmark of harmane biosynthesis is the Pictet-Spengler reaction, a condensation and cyclization reaction that forms the core β-carboline structure.[6][7][8] In this reaction, tryptamine condenses with an aldehyde or a keto-acid. For harmane biosynthesis, the condensation partner is typically acetaldehyde or pyruvic acid.[9][10]
The reaction proceeds through the formation of a Schiff base intermediate between the amino group of tryptamine and the carbonyl group of the aldehyde/keto-acid. This is followed by an acid-catalyzed electrophilic attack from the iminium ion onto the electron-rich indole ring, leading to the formation of a 1,2,3,4-tetrahydro-β-carboline intermediate.[6][8] While this reaction can occur non-enzymatically under acidic conditions, it is often facilitated by enzymes in biological systems to ensure stereospecificity and efficiency.[6]
1.3. Oxidation to Harmane
The final step in the biosynthesis of harmane is the aromatization of the 1,2,3,4-tetrahydro-β-carboline intermediate. This oxidation process involves the removal of hydrogen atoms from the tetrahydro-β-carboline ring system to form the fully aromatic β-carboline structure of harmane.[11][12] Studies have shown that this oxidation can be catalyzed by heme peroxidases, such as horseradish peroxidase and mammalian peroxidases.[11] The reaction can also proceed via intermediate steps involving the formation of dihydro-β-carbolines.[13]
Isotopic Labeling Techniques in Harmane Biosynthesis Research
Isotopic labeling is an indispensable technique for tracing the metabolic fate of precursors and elucidating biosynthetic pathways. By introducing atoms with a different mass (stable isotopes) or that are radioactive (radioisotopes), researchers can track the incorporation of these labeled atoms from a precursor molecule into the final product.[14] For studying harmane biosynthesis, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly employed.[9][13][15]
2.1. Principles of Isotopic Labeling Experiments
The fundamental principle of isotopic labeling experiments in biosynthesis involves:
-
Synthesis or acquisition of a labeled precursor: A precursor molecule in the hypothesized biosynthetic pathway (e.g., L-tryptophan or tryptamine) is synthesized with one or more of its atoms replaced by a stable or radioisotope.
-
Administration of the labeled precursor: The labeled precursor is introduced to the biological system (e.g., plant, cell culture, or organism) that produces the compound of interest.
-
Incubation and harvesting: The biological system is allowed to metabolize the labeled precursor for a specific period. Subsequently, the organism or cells are harvested, and the target compound (harmane) is extracted and purified.
-
Detection and quantification of the isotope: The presence and quantity of the isotope in the purified product are determined using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment in the product provides direct evidence of the precursor-product relationship and can be used to quantify the efficiency of incorporation.
2.2. Detailed Experimental Protocol: A Representative Study
The following is a representative protocol for a stable isotope labeling experiment to confirm L-tryptophan as a precursor for harmane in a plant cell suspension culture, such as Peganum harmala.
Objective: To determine the incorporation of ¹³C and ¹⁵N from labeled L-tryptophan into harmane.
Materials:
-
Peganum harmala cell suspension culture
-
[¹³C₁₁] L-tryptophan and [¹⁵N₂] L-tryptophan (isotopic purity >98%)
-
Gamborg's B5 medium
-
Sterile water
-
Solvents for extraction (e.g., methanol, dichloromethane)
-
Solid Phase Extraction (SPE) cartridges for purification
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of Labeled Precursor Stock Solution:
-
Prepare a 10 mM stock solution of [¹³C₁₁] L-tryptophan and [¹⁵N₂] L-tryptophan in sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Feeding Experiment:
-
Establish triplicate 100 mL Peganum harmala cell suspension cultures in 250 mL Erlenmeyer flasks containing Gamborg's B5 medium.
-
On day 7 of the culture growth (exponential phase), add the labeled precursor to the experimental flasks to a final concentration of 100 µM.
-
To a set of control flasks, add an equivalent volume of sterile water.
-
Incubate the cultures for 48 hours under standard growth conditions (e.g., 25°C, 120 rpm on an orbital shaker, in the dark).
-
-
Harvesting and Extraction:
-
After the incubation period, harvest the cells by vacuum filtration.
-
Freeze-dry the harvested cells and record the dry weight.
-
Grind the dried cells to a fine powder.
-
Extract the powdered cells with methanol (3 x 50 mL) with sonication for 30 minutes for each extraction.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of 10% acetic acid and partition against dichloromethane (3 x 10 mL) to remove non-polar compounds.
-
Adjust the pH of the aqueous phase to 9.0 with ammonium hydroxide and extract the alkaloids with dichloromethane (3 x 15 mL).
-
Combine the dichloromethane fractions and evaporate to dryness.
-
-
Purification and Analysis:
-
Redissolve the crude alkaloid extract in a minimal volume of methanol.
-
Purify the extract using SPE cartridges (e.g., C18).
-
Further purify harmane using preparative HPLC.
-
Analyze the purified harmane by LC-MS to determine the mass isotopologue distribution and calculate the isotopic enrichment.
-
2.3. Data Presentation
The results from isotopic labeling experiments are typically presented in a tabular format, summarizing the key quantitative findings. Due to the limited availability of specific published quantitative data for harmane biosynthesis, the following table presents illustrative data from a hypothetical experiment as described in the protocol above.
| Precursor Administered | Isotope Used | Isotopic Purity of Precursor | Isotopic Enrichment in Harmane (%) | Molar Incorporation Rate (%) |
| L-Tryptophan | ¹³C₁₁ | >98% | 15.2 ± 1.8 | 15.5 ± 1.8 |
| L-Tryptophan | ¹⁵N₂ | >98% | 14.8 ± 2.1 | 15.1 ± 2.1 |
| Control (unlabeled) | - | - | <0.1 | - |
Note: The data presented in this table is illustrative and intended to represent typical results from such an experiment. The isotopic enrichment is calculated from the mass isotopologue distribution, and the molar incorporation rate is corrected for the isotopic purity of the precursor.
Conclusion
The biosynthesis of harmane is a well-characterized pathway that proceeds from L-tryptophan through key intermediates formed via decarboxylation and the Pictet-Spengler reaction, followed by oxidation. Isotopic labeling techniques provide an invaluable methodology for confirming these biosynthetic steps and for quantifying the metabolic flux through the pathway. The detailed protocols and illustrative data presented in this guide offer a framework for researchers to design and execute experiments aimed at further unraveling the intricacies of harmane biosynthesis and the broader field of alkaloid metabolism. Such studies are crucial for metabolic engineering efforts to enhance the production of pharmacologically important compounds like harmane and for the development of novel therapeutic agents.
References
- 1. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ScholarWorks@Dongguk University: Evaluation of intermediate compounds in β-carboline alkaloids formation using model system including isotope labeled glycerol [scholarworks.dongguk.edu]
- 6. Biosynthesis of pyrrolnitrin. Incorporation of 13C, 15N double-labelled D- and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidative properties of harmane and beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 13. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 15. Biosynthesis of [1-15N] L-tryptophan from 15N labeled anthranilic acid by fermentation of Candida utilis mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Harmane-d4 LC-MS/MS Method Development in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and implementation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Harmane-d4 in biological samples. This compound, a deuterated isotopologue of the psychoactive β-carboline alkaloid harmane, serves as an ideal internal standard (IS) for accurate quantification, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Introduction
Harmane is a naturally occurring and endogenous compound that has garnered significant interest due to its diverse biological activities, including its potential role in neurological disorders. Accurate and precise quantification of harmane in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more reliable and reproducible results.[1]
This application note details the key steps for method development, including sample preparation, chromatographic separation, and mass spectrometric detection.
Key Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest.[2] Two common and effective methods for plasma and urine are presented below.
a) Protein Precipitation for Urine Samples
Protein precipitation is a simple and rapid method suitable for urine samples, which typically have lower protein content compared to plasma.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound (concentration to be optimized, typically 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE is a more selective technique that provides a cleaner extract, which is often necessary for complex matrices like plasma.
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard solution (this compound in methanol).
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
a) Liquid Chromatography (LC) Conditions
A reversed-phase UPLC system with a C18 column is recommended for the separation of harmane and its deuterated internal standard. A gradient elution is employed to ensure good peak shape and separation from matrix components.
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: Recommended LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 20 | 80 |
| 3.0 | 20 | 80 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
b) Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection. The MRM transitions should be optimized by infusing a standard solution of harmane and this compound.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Proposed MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Harmane | 183.1 | 128.1 | 100 | 30 | 25 |
| 183.1 | 154.1 | 100 | 30 | 20 | |
| This compound | 187.1 | 132.1 | 100 | 30 | 25 |
| 187.1 | 158.1 | 100 | 30 | 20 |
Note: The most intense transition is typically used for quantification and the second for confirmation.
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate are summarized in the table below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix lots. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve of at least six non-zero concentrations should be prepared. | Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Lower Limit of Quant. | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%CV) ≤ 20% and accuracy (%RE) within ±20%. |
| Accuracy & Precision | The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at LLOQ, low, mid, and high QC levels. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (%RE) within ±15% of the nominal value (±20% at LLOQ). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. Assessed by comparing the response in post-extraction spiked matrix to the response in neat solution. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. The IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards that represent 100% recovery. | The recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term, long-term, and post-preparative stability. | The mean concentration at each stability level should be within ±15% of the nominal concentration. |
Visualized Workflows
Caption: Overall experimental workflow for the quantification of harmane in biological samples.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
Application Note: High-Throughput Quantification of Harmane in Human Plasma using Harmane-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane, a β-carboline alkaloid, is a potent neuroactive compound found in various plants and is also formed endogenously in mammals. Its role in neurological disorders and its potential as a biomarker necessitates a robust and accurate method for its quantification in biological matrices like plasma. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Harmane in human plasma. The use of a stable isotope-labeled internal standard, Harmane-d4, is central to this method, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the "gold standard" in quantitative bioanalysis.[1] They are chemically and physically almost identical to the analyte, meaning they co-elute and experience the same matrix effects.[4] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.[4]
Principle of Internal Standardization
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. The ratio of the analyte signal to the IS signal is used to calculate the analyte concentration, thereby improving the accuracy and precision of the method.
Experimental Protocol
This protocol is suitable for the quantitative analysis of Harmane in human plasma.
Materials and Reagents
-
Harmane (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Harmane and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Harmane stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
The following protein precipitation protocol is a common and effective method for extracting small molecules from plasma.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A standard UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Harmane: m/z 183.1 → 128.1This compound: m/z 187.1 → 132.1 |
Method Validation Data
The following tables summarize the typical performance characteristics of a validated bioanalytical method using a deuterated internal standard. These values are representative and should be established for each specific assay.[5][6]
Table 1: Calibration Curve
A calibration curve should be generated for each analytical run, prepared in the same biological matrix as the samples.[5][7]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
Accuracy and precision are determined by analyzing replicate Quality Control (QC) samples at multiple concentration levels.[5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.1 | ≤ 15% | ≤ 15% | ± 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 10 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 80 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Matrix Effect and Recovery
The matrix effect is the alteration of ionization efficiency due to co-eluting matrix components.[3] Recovery assesses the efficiency of the extraction process.
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.95 - 1.05 | 85 - 115 |
| High QC | 80 | 0.98 - 1.02 | 90 - 110 |
Chemical Structures
The use of a deuterated internal standard requires a sufficient mass difference (ideally ≥ 3 amu) from the analyte to prevent signal contribution between the two mass channels.[1]
Conclusion
This application note provides a framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of Harmane in human plasma. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision required for bioanalytical studies in clinical and research settings. The described sample preparation and LC-MS/MS conditions offer a high-throughput approach, making it suitable for the analysis of a large number of samples in pharmacokinetic, toxicokinetic, and biomarker studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ema.europa.eu [ema.europa.eu]
Quantification of Neurotoxic Beta-Carbolines in Human Urine Using a Stable Isotope Dilution LC-MS/MS Method with Harmane-d4
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-carbolines (βCs) are a class of indole alkaloids that are both endogenously produced and exogenously introduced through diet and smoking. There is growing scientific interest in these compounds due to their potential neurotoxic effects and their implication in the pathology of several neurological disorders, including Parkinson's disease and Essential Tremor. Certain β-carbolines can act as potent inhibitors of mitochondrial complex I, leading to oxidative stress and neuronal apoptosis.[1][2] The quantification of β-carbolines in biological matrices such as urine is crucial for understanding their metabolic pathways, assessing exposure levels, and investigating their role in disease.
This application note provides a detailed protocol for the sensitive and selective quantification of five key beta-carbolines—Harmane, Norharmane, Harmine, Harmaline, and Tetrahydroharmine—in human urine. The method employs a robust sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Harmane-d4 as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation
The following protocol outlines the steps for the extraction of beta-carbolines from human urine.
a. Enzymatic Hydrolysis of Glucuronidated Metabolites
Many beta-carbolines are excreted in urine as glucuronide conjugates.[3] Enzymatic hydrolysis is therefore a critical step to cleave these conjugates and measure the total concentration of the parent compounds.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the urine supernatant in a glass tube, add 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL).[4]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 60°C for 2 hours in a water bath or incubator.
-
b. Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the sample and concentrate the analytes of interest prior to LC-MS/MS analysis. A reversed-phase C18 cartridge is suitable for this purpose.[5]
-
Procedure:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[6]
-
Loading: After hydrolysis, allow the sample to cool to room temperature. Load the entire hydrolyzed urine sample onto the conditioned C18 SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
Elution: Elute the beta-carbolines from the cartridge with 2 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.
a. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of beta-carbolines.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start with a high aqueous percentage and ramp up the organic phase to elute the analytes.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 7.0 | 80 |
| 7.1 | 20 |
| 10.0 | 20 |
b. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 150°C
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
MRM Transitions: The following table summarizes the optimized MRM parameters for the target beta-carbolines and the internal standard. These parameters should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Norharmane | 169.1 | 115.1 | 30 | 25 |
| Harmane | 183.1 | 128.1 | 35 | 28 |
| Harmine | 213.1 | 170.1 | 45 | 29 |
| Harmaline | 215.1 | 158.1 | 45 | 27 |
| Tetrahydroharmine | 217.1 | 188.1 | 38 | 14 |
| This compound (IS) | 187.1 | 132.1 | 35 | 28 |
Data Presentation
The following table presents representative urinary concentrations of beta-carbolines in different populations. These values can serve as a reference for interpreting study results. Concentrations are highly variable and depend on factors such as diet, smoking habits, and individual metabolism.
| Beta-Carboline | Healthy Controls (ng/mL) | Patients with Essential Tremor (ng/mL) |
| Norharmane | 0.1 - 2.0 | 0.5 - 5.0 |
| Harmane | 0.05 - 1.0 | 0.2 - 3.0[5][7] |
| Harmine | 0.01 - 0.5 | 0.05 - 1.5[5] |
| Harmaline | < 0.1 | < 0.1 |
| Tetrahydroharmine | < 0.1 | < 0.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from urine sample collection to data analysis.
Caption: Workflow for the quantification of beta-carbolines in urine.
Neurotoxic Signaling Pathway of Beta-Carbolines
This diagram illustrates the proposed mechanism of beta-carboline-induced neurotoxicity in dopaminergic neurons.
Caption: Beta-carboline induced neurotoxic signaling pathway.
References
- 1. Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromal-derived tetrahydro-beta-carbolines as neurotoxic agents: chemistry, impairment of the dopamine metabolism, and inhibitory effects on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevation of blood β-carboline alkaloids in essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) Induces the Apoptosis of Dopaminergic Neurons via Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevation of blood beta-carboline alkaloids in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Harmane-d4 in Pharmacokinetic Studies of Harmane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane, a β-carboline alkaloid found in various plants and foodstuffs, has garnered significant interest for its diverse pharmacological activities, including its role as a potent monoamine oxidase A (MAO-A) inhibitor.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust and reliable bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as Harmane-d4, is the gold standard for quantitative analysis of harmane in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard in pharmacokinetic studies of harmane.
The Role of Deuterated Internal Standards
In LC-MS-based bioanalysis, a deuterated internal standard like this compound is chemically identical to the analyte (harmane) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]
Key Advantages of Using this compound:
-
Compensates for Variability: this compound co-elutes with harmane during chromatography, meaning it experiences the same variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects (ion suppression or enhancement).[3][4] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to more accurate and precise quantification.
-
Increased Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance.[3]
-
Enhanced Accuracy and Precision: The use of a stable isotope-labeled internal standard is the most effective way to correct for analytical variability, resulting in highly reliable pharmacokinetic data.[5]
Data Presentation: Pharmacokinetic Parameters of Harmane
The following tables summarize the pharmacokinetic parameters of harmane in rats following intravenous and oral administration from published studies. This data serves as a reference for expected values in a pharmacokinetic study.
Table 1: Pharmacokinetic Parameters of Harmane in Rats after Intravenous (IV) Administration [6][7]
| Parameter | Value (mean ± SE) |
| Dose (mg/kg) | 0.5 |
| C₀ (nmol/ml) | 4.11 ± 0.35 |
| t½α (min) | 2.0 ± 0.2 |
| t½β (min) | 24.0 ± 2.0 |
| AUC (nmol·min/ml) | 95.8 ± 12.5 |
| Vd (L/kg) | 1.63 ± 0.19 |
| CLs (ml/min/kg) | 52.2 ± 7.2 |
C₀: Initial plasma concentration; t½α: Distribution half-life; t½β: Elimination half-life; AUC: Area under the curve; Vd: Volume of distribution; CLs: Systemic clearance.
Table 2: Pharmacokinetic Parameters of Harmane in Rats after Oral (PO) Administration [6][7][8][9]
| Parameter | Value (mean ± SD or SE) |
| Dose (mg/kg) | 30.0 / 20.0 |
| Cmax (ng/mL) | 1059.56 ± 91.06 |
| Tmax (h) | 0.23 ± 0.06 |
| t½ (h) | 2.26 ± 0.53 |
| AUC₀-t (ng·h/mL) | 1478.55 ± 266.13 |
| Absolute Bioavailability (F) | 19.41 ± 3.97% / 19% |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC₀-t: Area under the curve from time zero to the last measurable concentration.
Experimental Protocols
This section outlines a general protocol for the quantification of harmane in plasma samples using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Harmane (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control (blank) plasma from the study species (e.g., rat, human)
Preparation of Stock and Working Solutions
-
Harmane Stock Solution (1 mg/mL): Accurately weigh and dissolve harmane in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Harmane Working Solutions: Prepare a series of working solutions by serially diluting the harmane stock solution with 50:50 (v/v) acetonitrile/water to create calibration curve standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.[3]
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and effective method for extracting small molecules like harmane from plasma.[3][10]
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.[3]
-
Add 150 µL of the this compound IS working solution (in acetonitrile with 0.1% formic acid) to each well.[3]
-
Vortex the plate or tubes for 2 minutes to ensure thorough mixing and precipitation of plasma proteins.[3]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method for harmane analysis. Optimization may be required based on the specific instrumentation used.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
-
Mobile Phase A: Water with 0.1% Formic Acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]
-
Gradient Elution: A suitable gradient to separate harmane from endogenous interferences (e.g., 5-95% B over 3-5 minutes).[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Harmane: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of harmane standard)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of this compound standard)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity of both harmane and this compound.
Data Analysis and Quantification
-
Integrate the peak areas for both harmane and this compound in all samples.
-
Calculate the peak area ratio (Harmane peak area / this compound peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[3]
-
Determine the concentration of harmane in the QC and unknown study samples by interpolating their peak area ratios from the calibration curve.[3]
Visualizations
Harmane's Mechanism of Action: MAO-A Inhibition
Harmane is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][11][12] By inhibiting MAO-A, harmane increases the synaptic levels of these neurotransmitters, which is believed to be a primary mechanism behind its psychoactive and potential antidepressant effects.[1][12]
Caption: Mechanism of harmane as a MAO-A inhibitor.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps in a typical pharmacokinetic study workflow for harmane using this compound as an internal standard.
References
- 1. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of tremorogenic natural products, harmane and harmine, in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic harmine treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Harmane-d4 in Brain Tissue using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deuterated harmane (Harmane-d4) in brain tissue samples. Harmane, a β-carboline alkaloid, is investigated for its role as a potential endogenous neuromodulator.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for matrix effects and variations in sample processing.[3][4] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for neurochemical research and drug development professionals.
Introduction
Harmane is a bioactive compound that has been identified as a potential endogenous ligand for imidazoline binding sites and is known to interact with the serotonergic system.[5][6] Its role in the central nervous system is a subject of ongoing research, with studies exploring its properties as a neurotransmitter or neuromodulator.[2][7] Accurate measurement of harmane levels in brain tissue is essential for understanding its neuropharmacology. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological samples.[8] The use of a deuterated internal standard, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS assays by compensating for variability during sample preparation and analysis.[3][4] This document provides a comprehensive protocol for the analysis of this compound in brain tissue.
Experimental Protocol
Materials and Reagents
-
This compound standard (certified reference material)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Brain tissue (e.g., rat or mouse cortex)
-
Homogenizer
-
Centrifuge
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard (Harmane, if quantifying endogenous levels) to the tissue.
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
Vortex the homogenate for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse XDB-C18 column (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 2% B
-
1-6 min: 2% to 90% B
-
6-7 min: 90% B
-
7-10 min: 2% B
-
Tandem Mass Spectrometry (MS/MS)
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 2500 V
-
Temperature: 350°C
-
Gas 1 (Nebulizer Gas): 20 psi
-
Gas 2 (Heater Gas): 15 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be optimized] |
| Harmane (example) | 183.1 | 128.1 | [To be optimized] |
Note: The specific m/z values for the precursor and product ions for this compound, as well as the optimal collision energy, need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes the typical performance characteristics that should be evaluated during method validation for the quantification of this compound.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Note: Specific quantitative values for LLOQ and LOD would be determined during the validation of this method.
Visualization
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Proposed Neurochemical Pathway of Harmane
Caption: Proposed neurochemical actions of harmane.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in brain tissue. This protocol is a valuable tool for researchers in neurochemistry and pharmacology studying the role of harmane in the central nervous system. The use of a deuterated internal standard ensures high accuracy and precision, which is essential for reliable quantitative results in complex biological matrices. Further method development and validation are recommended to meet specific research needs and regulatory requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploration of the potential neurotransmitter or neuromodulator-like properties of harmine: evidence from synthesis to synaptic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Harmane: an atypical neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application of Harmane-d4 in Food and Environmental Sample Analysis: Detailed Notes and Protocols
Introduction
Harmane, a potent neurotoxin belonging to the β-carboline alkaloid family, is present in various food products and environmental matrices. Its presence is a concern due to potential links to neurological disorders. Accurate quantification of harmane is crucial for food safety assessment and environmental monitoring. The use of a stable isotope-labeled internal standard, such as Harmane-d4, is the gold standard for precise and accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated analog closely mimics the chemical and physical properties of harmane, effectively compensating for variations during sample preparation and analysis, thereby minimizing matrix effects and improving data reliability.
These application notes provide detailed protocols for the extraction and quantification of harmane in various food and environmental samples using this compound as an internal standard. The methodologies are designed for researchers, scientists, and professionals in drug development and food safety.
Section 1: Analysis of Harmane in Cooked Beef
Cooked meats are a significant dietary source of harmane. This protocol details a robust method for its quantification in cooked beef samples.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 1 gram of minced, cooked beef tissue into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL this compound solution in methanol to the sample.
-
Extraction: Add 4 mL of 0.5 M hydrochloric acid (HCl) to the tube. Homogenize the mixture using a high-speed homogenizer until complete dispersion is achieved.
-
Centrifugation: Centrifuge the homogenate at 9000 rpm for 10 minutes at 4°C.
-
Filtration and Clarification: Carefully filter the supernatant through qualitative filter paper into a clean 15 mL polypropylene tube. Subject the filtrate to a second centrifugation under the same conditions (9000 rpm, 4°C, 5 min) to further clarify the extract.
-
Dilution: Dilute a 100 µL aliquot of the final supernatant 1:10 (v/v) with a mixture of acetonitrile containing 0.2% formic acid and water containing 2 mM ammonium formate and 0.2% formic acid (1:1, v/v).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.
-
Gradient Program: 0.0–0.5 min, 95% A; 0.5–1.0 min, 40% A; 1.1–5.0 min, 95% A.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Harmane: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion+4 > Product ion 1+4 (Quantifier)
-
-
Data Presentation
| Parameter | Value | Reference |
| Linearity (R²) (for similar analytes) | >0.99 | [1] |
| Limit of Quantification (LOQ) (for similar analytes) | 10 µg/g | [1] |
| Recovery (for similar analytes) | 80-120% | [1] |
| Precision (RSDr and RSDR) (for similar analytes) | ≤ 25% | [1] |
Note: The quantitative data presented is based on a method for similar analytes in meat and serves as a representative example.
Experimental Workflow Diagram
Section 2: Analysis of Harmane in Coffee
Coffee is another major dietary contributor to harmane intake. This protocol outlines a method for its determination in brewed coffee.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Sample Collection: Prepare brewed coffee as per standard methods.
-
Internal Standard Spiking: To 1 mL of brewed coffee, add 20 µL of a 1 µg/mL this compound solution in methanol.
-
Solid Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the spiked coffee sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interferences.
-
Elution: Elute the harmane and this compound with 3 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate harmane from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Harmane: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion+4 > Product ion 1+4 (Quantifier)
-
-
Data Presentation
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | [2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [3] |
| Recovery | 85-110% | [2] |
| Precision (RSD) | < 15% | [2] |
Note: The quantitative data presented is based on methods for similar analytes in beverage matrices and serves as a representative example.
Experimental Workflow Diagram
Section 3: Analysis of Harmane in River Water
Environmental monitoring of harmane in water bodies is essential to assess its potential ecological impact. This protocol provides a method for its analysis in river water.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Sample Collection: Collect 100 mL of river water in a clean glass bottle.
-
Internal Standard Spiking: Add 100 µL of a 100 ng/mL this compound solution in methanol to the water sample.
-
Solid Phase Extraction (SPE):
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the entire 100 mL water sample through the conditioned SPE cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water.
-
Elution: Elute the analytes with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 2.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile/Methanol mixture.[4]
-
Gradient Program: A suitable gradient for optimal separation.[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
Data Presentation
| Parameter | Value | Reference |
| Linearity (R²) | >0.995 | [4] |
| Limit of Detection (LOD) | 0.5-5.0 ng/L | [5] |
| Limit of Quantification (LOQ) | 1.5-15 ng/L | [5] |
| Recovery | 87-106% | [4] |
| Precision (RSD) | ≤ 4.73% | [4] |
Note: The quantitative data is based on a method for multi-class antibiotic residues in river water, serving as a representative example.[4]
Experimental Workflow Diagram
Section 4: Analysis of Harmane in Soil
Soil can act as a sink for environmental contaminants, including harmane. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of analytes from complex matrices like soil.
Experimental Protocol
1. Sample Preparation and Extraction (QuEChERS):
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration and Spiking: Add 10 mL of water and 50 µL of a 1 µg/mL this compound solution in methanol. Vortex for 1 minute and let it stand for 10 minutes.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 15 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. Vortex for 30 seconds and centrifuge.
-
Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[6]
-
Gradient Program: A suitable gradient for optimal separation.[6]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Harmane: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion+4 > Product ion 1+4 (Quantifier)
-
-
Data Presentation
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | [7] |
| Limit of Detection (LOD) | 3.0-7.5 µg/kg | [7] |
| Limit of Quantification (LOQ) | 10-25 µg/kg | [7] |
| Recovery | 70-120% | [7] |
| Precision (RSD) | ≤ 20% | [7] |
Note: The quantitative data is based on a QuEChERS method for multi-residue analysis of pesticides and veterinary drugs in soil, serving as a representative example.[7]
Experimental Workflow Diagram```dot
References
- 1. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Harmane-d4 in Monoamine Oxidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Harmane-d4 in monoamine oxidase (MAO) inhibition assays. This document includes detailed experimental protocols for fluorometric assays, quantitative data for the non-deuterated analogue harmane, and a discussion on the application of this compound as an internal standard in LC-MS based analyses.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] The two main isoforms, MAO-A and MAO-B, are significant targets for drug development in the treatment of depression, Parkinson's disease, and other neurological disorders.[1] Harmane, a β-carboline alkaloid found in various plants and tobacco smoke, is a known potent inhibitor of MAO-A.[2]
Stable isotope-labeled compounds, such as this compound, are pivotal tools in drug metabolism and pharmacokinetic studies. In the context of MAO inhibition assays, this compound is not typically used as a direct inhibitor but serves as an invaluable internal standard for the accurate quantification of harmane in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
Quantitative Data: Harmane Inhibition of Monoamine Oxidase
The following table summarizes the inhibitory potency of the non-deuterated compound, harmane, against human MAO-A and MAO-B. This data is essential for designing experiments and for comparison with novel inhibitors.
| Compound | Target | IC50 (µM) | Assay Conditions |
| Harmane | Human MAO-A | 0.5 | Recombinant human enzyme |
| Harmane | Human MAO-B | 5 | Recombinant human enzyme |
Signaling Pathway of Monoamine Oxidase
Monoamine oxidase catalyzes the oxidative deamination of monoamines. This process involves the removal of an amine group, leading to the production of an aldehyde, ammonia, and hydrogen peroxide. The aldehyde is subsequently metabolized by aldehyde dehydrogenase.
Caption: General reaction pathway of monoamine oxidase.
Experimental Protocols
This section provides detailed protocols for a non-commercial, fluorometric monoamine oxidase inhibition assay. This assay is adaptable for both MAO-A and MAO-B by using specific substrates and inhibitors.
Materials and Reagents
-
Phosphate Buffer: 0.1 M, pH 7.4
-
Recombinant Human MAO-A and MAO-B: Commercially available
-
Kynuramine dihydrobromide: Substrate for both MAO-A and MAO-B
-
Tyramine: Substrate for both MAO-A and MAO-B
-
Benzylamine: Substrate for MAO-B
-
Clorgyline: Specific inhibitor for MAO-A
-
Pargyline or Selegiline: Specific inhibitors for MAO-B
-
Harmane: Test inhibitor
-
This compound: Internal standard for LC-MS analysis (if applicable)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic probe)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B in phosphate buffer to a stock concentration of 1 mg/mL. Further dilute in phosphate buffer to the desired working concentration (e.g., 0.006 mg/mL for MAO-A and 0.015 mg/mL for MAO-B).
-
Substrate Stock Solutions (e.g., Kynuramine): Dissolve kynuramine dihydrobromide in deionized water to create a 25 mM stock solution. Dilute further in phosphate buffer to the desired final concentration for the assay (e.g., 40 µM for MAO-A, 20 µM for MAO-B).
-
Inhibitor Stock Solutions: Dissolve Harmane, Clorgyline, and Pargyline/Selegiline in DMSO to create 10 mM stock solutions. Serially dilute with phosphate buffer containing a small percentage of DMSO (e.g., 2%) to obtain a range of inhibitor concentrations.
-
This compound Internal Standard Stock Solution (for LC-MS): Dissolve this compound in methanol or DMSO to a concentration of 1 mg/mL. This will be further diluted and spiked into samples for LC-MS analysis.
-
Detection Reagent Mixture: Prepare a working solution containing Amplex Red and HRP in phosphate buffer according to the manufacturer's recommendations.
Fluorometric MAO Inhibition Assay Protocol
The following protocol is based on the detection of hydrogen peroxide produced during the MAO-catalyzed reaction.
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
Detailed Steps:
-
Plate Setup: To a 96-well black microplate, add 50 µL of phosphate buffer to the blank wells. To the control and inhibitor wells, add 50 µL of the appropriate inhibitor dilutions or vehicle (buffer with DMSO).
-
Enzyme Addition: Add 50 µL of the MAO-A or MAO-B working solution to the control and inhibitor wells.
-
Pre-incubation: Mix gently and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate working solution (e.g., kynuramine) to all wells to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Detection: Add 50 µL of the Detection Reagent Mixture to all wells. Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: Subtract the fluorescence of the blank wells from all other wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme + substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Application of this compound as an Internal Standard in LC-MS Analysis
For studies requiring the quantification of harmane in biological samples (e.g., plasma, tissue homogenates) following an in vivo or in vitro experiment, this compound is used as an internal standard.
Caption: Workflow for quantification of harmane using this compound as an internal standard.
Brief Protocol Outline:
-
Sample Collection: Collect biological samples at specified time points.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control sample.
-
Extraction: Perform a protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analytes from the biological matrix.
-
Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatographic column and mobile phase to separate harmane and this compound. Detect the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both harmane and this compound.
-
Quantification: Calculate the ratio of the peak area of harmane to the peak area of this compound. Construct a calibration curve using standards with known concentrations of harmane and a fixed concentration of this compound. Determine the concentration of harmane in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Harmane is a potent inhibitor of MAO-A, and its activity can be reliably assessed using fluorometric assays. While this compound is not typically employed as a direct inhibitor in these assays, its role as an internal standard is critical for the accurate quantification of harmane in complex samples via LC-MS. The protocols and data presented here provide a comprehensive resource for researchers investigating the interaction of harmane and related compounds with monoamine oxidases.
References
Application Notes and Protocols for Harmane-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Harmane-d4 for quantitative analysis. This compound, a deuterated isotopologue of harmane, is an essential internal standard for accurate quantification of harmane in complex biological matrices using mass spectrometry-based methods. The following sections detail various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), applicable to common biological samples such as plasma/serum, urine, and tissue.
Introduction to this compound and its Analytical Importance
Harmane, a β-carboline alkaloid, is a potent monoamine oxidase inhibitor (MAOI) found in various plants and is also endogenously present in humans. Its role in neurological processes and potential as a biomarker necessitates sensitive and accurate analytical methods. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of quantitative results. The choice of sample preparation technique is paramount and depends on the matrix, required limit of quantification, and available instrumentation.
Quantitative Data Summary
The selection of a sample preparation method significantly impacts analytical performance. The following table summarizes typical performance data for various techniques used in the analysis of similar small molecules, which can be expected to be comparable for this compound analysis.
| Sample Preparation Technique | Matrix | Typical Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) | Throughput |
| Protein Precipitation (PPT) | Plasma/Serum | 85 - 105 | 70 - 120 | 0.5 - 5 | High |
| Liquid-Liquid Extraction (LLE) | Plasma/Serum, Urine | 70 - 95 | 80 - 110 | 0.1 - 2 | Medium |
| Solid-Phase Extraction (SPE) | Plasma/Serum, Urine, Tissue | 90 - 110 | 95 - 105 | 0.05 - 1 | Medium-High |
Note: These values are illustrative and can vary based on the specific protocol, reagents, and instrumentation used. Method validation is essential to determine the actual performance characteristics for this compound analysis in your laboratory.[1][2][3]
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol offers a rapid and straightforward method for removing proteins from plasma or serum samples, making it suitable for high-throughput analysis.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (in methanol or acetonitrile)
-
Ice-cold acetonitrile or methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
LC-MS/MS analysis vials
Protocol:
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation (optional but recommended).[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or an LC-MS/MS vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution before analysis.
Caption: Protein Precipitation (PPT) workflow for plasma/serum samples.
Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a classic technique that provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Urine sample
-
This compound internal standard solution
-
pH buffer (e.g., ammonium acetate, pH 9)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))[5][6]
-
Microcentrifuge tubes (2 mL) or glass test tubes
-
Vortex mixer or roller mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS analysis vials
Protocol:
-
Pipette 500 µL of urine into a tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 100 µL of pH 9 buffer to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Cap the tube and vortex or mix on a roller for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an LC-MS/MS vial for analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for urine samples.
Solid-Phase Extraction (SPE) for Tissue Homogenates
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is ideal for complex matrices like tissue.
Part A: Tissue Homogenization
Materials:
-
Tissue sample (e.g., brain, liver)
-
Chilled homogenization buffer (e.g., phosphate-buffered saline)
-
Dounce homogenizer or bead beater[7]
-
Microcentrifuge tubes
Protocol:
-
Weigh approximately 50 mg of frozen tissue.
-
Place the tissue in a tube with 500 µL of chilled homogenization buffer.
-
Homogenize the tissue on ice until no visible tissue fragments remain. For tough tissues, a bead beater may be necessary.[8][9]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the SPE procedure.
Part B: Solid-Phase Extraction
Materials:
-
Tissue supernatant
-
This compound internal standard solution
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90:10 methanol:ammonium hydroxide)
-
Nitrogen evaporator
-
LC-MS/MS analysis vials
Protocol:
-
To the collected supernatant, add 20 µL of the this compound internal standard solution.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.[4]
-
Loading: Load the supernatant onto the conditioned and equilibrated cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute this compound and the analyte with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an LC-MS/MS vial for analysis.
Caption: Solid-Phase Extraction (SPE) workflow for tissue homogenates.
Method Validation Considerations
For accurate and reliable quantification of this compound, it is crucial to validate the chosen sample preparation and analytical method. Key validation parameters to assess include:[10][11]
-
Specificity and Selectivity: Ensure no interference from endogenous matrix components at the retention time of this compound.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting matrix components.
-
Stability: Evaluate the stability of this compound in the biological matrix under different storage and processing conditions.
By following these detailed protocols and considering the validation parameters, researchers, scientists, and drug development professionals can achieve robust and reliable quantification of harmane in various biological matrices using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of haloperidol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. agilent.com [agilent.com]
- 7. pacb.com [pacb.com]
- 8. neb.com [neb.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. jddtonline.info [jddtonline.info]
- 11. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Harmane in Cooked Meat Samples Using Isotope Dilution LC-MS/MS with Harmane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane is a potent neurotoxin belonging to the β-carboline alkaloid family.[1] Its presence in various cooked foods, particularly in protein-rich sources like meat, is a growing concern for food safety and human health.[1][2] The formation of harmane is often associated with high-temperature cooking methods.[3] Given its potential neurotoxic effects, accurate and sensitive quantification of harmane in food matrices is crucial for exposure assessment and risk management.[2] This application note details a robust and reliable method for the quantification of harmane in various cooked meat samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, harmane-d4. The use of an isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
This section outlines the detailed methodology for the extraction, cleanup, and quantification of harmane in cooked meat samples.
Sample Preparation: QuEChERS-Based Extraction and Dispersive Solid-Phase Extraction (d-SPE) Cleanup
This protocol is adapted from a validated method for the analysis of various toxic chemicals in food matrices.
1. Sample Homogenization:
-
Weigh 10 g ± 0.1 g of a homogenized cooked meat sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution and let it stand for 20 minutes to allow for equilibration.
2. Extraction:
-
Add 10 mL of an acetonitrile-water mixture to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).
-
Vortex for 1 minute to facilitate the removal of interfering matrix components.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is recommended for the separation of harmane. A common choice is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is employed to ensure good separation and peak shape. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored for harmane and its deuterated internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Harmane | 183.1 | 128.1 | Optimized value |
| This compound | 187.1 | 132.1 | Optimized value |
Note: Collision energy should be optimized for the specific instrument being used to achieve the best signal intensity.
Data Presentation
The following tables summarize the quantitative data for harmane concentrations found in various cooked meat samples from published studies.
Table 1: Harmane Concentration in Different Cooked Meats
| Meat Type | Cooking Method | Mean Harmane Concentration (ng/g) | Standard Deviation (ng/g) | Reference |
| Beef Steak | Barbecued/Grilled | 3.80 | 3.6 | [2] |
| Hamburger | Barbecued/Grilled | Not Specified | Not Specified | [2] |
| Chicken | Barbecued/Grilled | 8.48 | 9.86 | [2] |
| All Meats | Barbecued/Grilled | 5.63 | 6.63 | [2] |
Table 2: Harmane and Norharmane Concentrations in Pan-Fried Meats and Fish
| Sample | Compound | Concentration Range (µg/kg) | Reference |
| Beef Sirloin | Harmane | up to 534.63 | [3] |
| Beef Sirloin | Norharmane | up to 217.06 | [3] |
| Pork Belly | Harmane | up to 502.7 | [3] |
| Mackerel | Harmane | 1.7 - 234.0 | [3] |
| Mackerel | Norharmane | 2.1 - 174.2 | [3] |
| Cutlassfish | Harmane | up to 212.44 | [3] |
| Cutlassfish | Norharmane | up to 533.01 | [3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of harmane in cooked meat samples.
Caption: Experimental workflow for harmane quantification.
Conclusion
The described isotope dilution LC-MS/MS method provides a sensitive, selective, and accurate approach for the quantification of harmane in a variety of cooked meat samples. The use of a deuterated internal standard, this compound, is critical for correcting matrix effects and ensuring data reliability. The QuEChERS-based sample preparation protocol is efficient and effective for extracting harmane from complex meat matrices. This application note serves as a comprehensive guide for researchers and scientists in the fields of food safety, toxicology, and drug development, enabling them to confidently measure harmane levels in food products and contribute to a better understanding of human exposure to this neurotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the Neurotoxic β-Carboline Harmane in Barbecued/Grilled Meat Samples and Correlation with Level of Doneness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Harmane-d4 Internal Standard for LC-MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Harmane-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS analysis?
A1: Deuterated internal standards, such as this compound, are considered the gold standard for quantitative LC-MS analysis. Because their chemical and physical properties are nearly identical to the analyte of interest (Harmane), they co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement. This close tracking of the analyte's behavior provides the most accurate compensation for variability that can occur during sample preparation, injection, and analysis, leading to improved precision and accuracy of the results.
Q2: What is the optimal concentration for this compound as an internal standard?
A2: The optimal concentration of this compound is dependent on the expected concentration range of Harmane in your samples and the sensitivity of your LC-MS instrument. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector.
A common starting point is to use an internal standard concentration that results in a signal intensity of approximately 50% of the signal from the highest concentration of your Harmane calibration standard.[1] However, in some instances, using a higher concentration of the internal standard, for example, 2.5 times the upper limit of quantification (ULOQ), has been shown to improve the linearity of the calibration curve.[2] It is crucial to experimentally determine the optimal concentration for your specific assay and matrix.
Q3: How should I prepare the stock and working solutions for this compound?
A3: Accurate and consistent preparation of standard solutions is critical for reliable quantification.
-
Primary Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Ensure the solid is fully dissolved. Store this solution in a tightly sealed container at -20°C or lower for long-term stability.
-
Working Stock Solution: Prepare an intermediate or working stock solution by diluting the primary stock solution to a concentration of, for example, 10 µg/mL in the same solvent. This solution can be stored at -20°C.
-
Spiking Solution: The final working solution, used for spiking samples, should be prepared fresh daily by diluting the working stock solution to the desired concentration (determined during method development) in the initial mobile phase or a compatible solvent.
Q4: I am observing a shift in retention time between Harmane and this compound. Is this normal?
A4: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, a significant or variable shift can be problematic as it may indicate that the analyte and internal standard are not experiencing the same matrix effects, potentially compromising the accuracy of the results. If the shift is substantial, chromatographic conditions may need to be optimized to ensure co-elution.
Q5: My calibration curve for Harmane is non-linear at higher concentrations. What could be the cause?
A5: Non-linearity at higher concentrations, even with a deuterated internal standard, can be caused by several factors:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a disproportionate response.[1]
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of Harmane can contribute to the signal of this compound, especially at high Harmane concentrations. This can artificially inflate the internal standard signal.[1]
-
Detector Saturation: The detector may be saturated by the high abundance of ions.
To address this, you can try diluting your samples, optimizing the internal standard concentration, or using a less abundant product ion for quantification if available.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No this compound Signal | Incorrect preparation of stock or working solutions. | Verify all dilution calculations and ensure accurate pipetting. Prepare fresh solutions from the primary stock. |
| Instrument sensitivity issue. | Check the mass spectrometer tuning and calibration. Ensure the correct MRM transitions for this compound are being monitored. | |
| Clogged or malfunctioning LC or MS components. | Inspect and clean the spray shield, capillary, and ion source. Check for leaks in the LC system. | |
| High Variability in this compound Peak Area | Inconsistent addition of the internal standard to samples. | Ensure precise and consistent pipetting of the this compound spiking solution into all samples, standards, and quality controls. Add the internal standard as early as possible in the sample preparation workflow. |
| Inefficient or inconsistent extraction recovery. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery of both Harmane and this compound. | |
| Instrument instability (e.g., fluctuating spray, inconsistent injection volume). | Check the stability of the electrospray. Perform an injection precision test. | |
| Poor Chromatographic Peak Shape for this compound | Suboptimal LC conditions. | Optimize the mobile phase composition, gradient profile, column temperature, and flow rate to achieve a sharp, symmetrical peak for both Harmane and this compound. |
| Column degradation or contamination. | Replace the guard column or analytical column. Flush the column with a strong solvent. | |
| Inaccurate Quantification of Harmane | Inappropriate concentration of this compound. | The concentration of the internal standard should be optimized for the expected analyte concentration range. An excessively high or low concentration can lead to inaccurate quantification. |
| Matrix effects not fully compensated by this compound. | While deuterated standards are effective, they may not always perfectly correct for severe matrix effects.[3][4] Consider further sample cleanup or matrix-matched calibration standards. | |
| Deuterium exchange. | Ensure the deuterium labels on this compound are on stable positions of the molecule. Exchange with protons from the solvent or matrix can alter the mass and signal of the internal standard. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and appropriate signal intensity across the calibration range of Harmane.
Methodology:
-
Prepare Harmane Calibration Standards: Prepare a series of calibration standards of Harmane in a blank matrix (e.g., drug-free plasma or serum) at concentrations spanning the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare this compound Spiking Solutions: Prepare several different concentrations of this compound spiking solutions (e.g., 10, 50, 100, 250 ng/mL).
-
Spike and Analyze:
-
Divide the calibration standards into sets.
-
Spike each set of calibration standards with a different concentration of the this compound spiking solution.
-
Process the samples using your established sample preparation method.
-
Analyze the samples by LC-MS.
-
-
Data Evaluation:
-
Examine the peak area of this compound across all spiked samples. The peak area should be consistent and well above the limit of detection.
-
A good starting point is a concentration that yields a this compound peak area that is roughly 50% of the peak area of the highest Harmane calibration standard.[1]
-
Evaluate the linearity (r²) of the calibration curves generated with each this compound concentration. Select the concentration that provides the best linearity over your desired analytical range.
-
Protocol 2: Assessment of Matrix Effects
Objective: To quantitatively assess the extent of ion suppression or enhancement on Harmane and the ability of this compound to compensate for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Harmane at low and high concentrations in the mobile phase or reconstitution solvent. Spike with the optimized concentration of this compound.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Harmane at low and high concentrations and the optimized concentration of this compound.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Harmane at low and high concentrations and the optimized concentration of this compound before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS.
-
Matrix Factor (MF): Calculate the matrix factor by comparing the peak area of the analyte in the post-extraction spike (Set B) to the peak area in the neat solution (Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard Normalized MF: Calculate the MF for the analyte-to-internal standard peak area ratio. This will demonstrate how well this compound compensates for the matrix effects.
-
Recovery: Calculate the extraction recovery by comparing the peak area of the analyte in the pre-extraction spike (Set C) to the post-extraction spike (Set B).
-
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| This compound Conc. (ng/mL) | This compound Peak Area (Mean ± SD) | Calibration Curve Linearity (r²) |
| 10 | 50,000 ± 5,000 | 0.992 |
| 50 | 250,000 ± 20,000 | 0.998 |
| 100 | 550,000 ± 45,000 | 0.999 |
| 250 | 1,200,000 ± 100,000 | 0.997 (saturation at high conc.) |
Table 2: Example Data for Matrix Effect Assessment
| Analyte | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Extraction Spike - Set B) | Matrix Factor (B/A) |
| Harmane | 1,500,000 | 900,000 | 0.60 (Ion Suppression) |
| This compound | 1,000,000 | 650,000 | 0.65 (Ion Suppression) |
| Ratio (Harmane/Harmane-d4) | 1.5 | 1.38 | 0.92 (Compensated) |
Visualizations
Caption: Workflow for quantitative analysis of Harmane using this compound internal standard.
Caption: Logical troubleshooting flow for inconsistent this compound internal standard signal.
References
Technical Support Center: Isotopic Interference with Harmane-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Harmane-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Harmane, a neurotoxic β-carboline alkaloid. In this compound, four hydrogen atoms have been replaced by deuterium atoms. It is used as an internal standard in quantitative mass spectrometry (MS) analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Harmane, it can be used to account for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements of Harmane.
Q2: What is isotopic interference and why is it a concern with this compound?
Isotopic interference, or "crosstalk," occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte (Harmane) contributes to the signal of the deuterated internal standard (this compound). Harmane has a molecular formula of C₁₂H₁₀N₂ and a monoisotopic mass of approximately 182.23 g/mol .[1][2][3][4][5] this compound has a molecular weight of about 186.25 g/mol .[6][7] The interference arises because a small fraction of natural Harmane molecules will contain heavier isotopes (e.g., ¹³C, ¹⁵N), which can increase their mass to be identical to that of this compound. This overlap can artificially inflate the internal standard signal, leading to an underestimation of the true analyte concentration.
Q3: My calibration curve for Harmane is non-linear at higher concentrations. Could this be due to isotopic interference?
Yes, non-linearity in the calibration curve, especially at the upper limits of quantification, is a classic symptom of isotopic interference.[8] As the concentration of unlabeled Harmane increases, the contribution of its naturally occurring heavy isotopes to the this compound mass channel becomes more significant. This disproportionately increases the internal standard's signal relative to the analyte's, causing the response ratio to plateau and the curve to become non-linear.
Q4: How can I confirm that I am observing isotopic interference in my assay?
A straightforward experiment to confirm isotopic interference is to analyze a high-concentration sample of unlabeled Harmane without the this compound internal standard. If a signal is detected in the mass transition (MRM) channel designated for this compound, it provides direct evidence of isotopic crosstalk.
Troubleshooting Guide
Issue 1: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in quality control (QC) samples.
-
Inaccurate measurements of known concentration standards.
-
Drifting calibration curve parameters between analytical runs.
Possible Cause: Significant and uncorrected isotopic interference from Harmane is contributing to the this compound signal.
Troubleshooting Steps:
-
Assess the Contribution of Harmane to the this compound Signal:
-
Objective: To quantify the percentage of the signal from unlabeled Harmane that interferes with the this compound MRM channel.
-
Methodology:
-
Prepare a high-concentration stock solution of unlabeled Harmane in a suitable solvent (e.g., methanol) at a concentration at least ten times higher than the upper limit of quantification (ULOQ) of your assay.
-
Analyze this solution using your established LC-MS/MS method.
-
Measure the peak area in the MRM channel for Harmane and the interfering peak area in the MRM channel for this compound.
-
Calculate the percent crosstalk using the following formula:
% Crosstalk = (Interfering Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
-
-
Optimize the Concentration of this compound:
-
Objective: To find the optimal concentration of this compound that minimizes the relative impact of isotopic interference.
-
Methodology:
-
Prepare several working solutions of this compound at different concentrations (e.g., 0.5x, 1x, 5x, and 10x your current working concentration).
-
Spike these into blank matrix samples containing a high concentration of unlabeled Harmane (e.g., at the ULOQ).
-
Analyze the samples and compare the signal-to-noise ratio and the impact on the accuracy of the measurement. A higher concentration of the internal standard may diminish the relative contribution of the interfering signal.
-
-
-
Consider a Different Precursor Ion for this compound:
-
An alternative approach is to select a less abundant isotope of the stable isotope-labeled internal standard (SIL-IS) as the precursor ion, which may have minimal contribution from the analyte's isotopes.
-
Data Presentation: Impact of Analyte Concentration on IS Signal
The following table illustrates the theoretical impact of increasing Harmane concentration on the observed this compound signal due to isotopic interference.
| Harmane Concentration (ng/mL) | Theoretical Harmane Signal (Area Counts) | Interfering Signal in d4 Channel (from Harmane) | True d4 IS Signal (Constant) | Total Observed d4 IS Signal | % Error in IS Signal |
| 1 | 100,000 | 1,000 | 500,000 | 501,000 | 0.2% |
| 10 | 1,000,000 | 10,000 | 500,000 | 510,000 | 2.0% |
| 100 | 10,000,000 | 100,000 | 500,000 | 600,000 | 20.0% |
| 500 | 50,000,000 | 500,000 | 500,000 | 1,000,000 | 100.0% |
Note: This table is for illustrative purposes, assuming a 1% crosstalk from Harmane to the this compound channel.
Experimental Protocols
Protocol 1: Verification of Isotopic Purity of this compound
Objective: To experimentally verify the isotopic purity of the this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a dilution to a final concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be: Start at 10% B, ramp to 95% B, hold, and then re-equilibrate.
-
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve baseline separation of the different isotopologues. Acquire data in full scan mode to observe the entire isotopic cluster.
-
-
Data Analysis:
-
Extract the ion chromatograms for unlabeled Harmane (d0) and the deuterated isotopologues (d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.
-
Visualizations
Caption: Isotopic interference pathway for this compound.
Caption: Workflow for troubleshooting isotopic interference.
References
- 1. Harmane - Wikipedia [en.wikipedia.org]
- 2. Harmane - Cayman Chemical [bioscience.co.uk]
- 3. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Harmane 98 486-84-0 [sigmaaldrich.com]
- 5. Harmane 98 486-84-0 [sigmaaldrich.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in Harmane-d4 quantification and how to reduce them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of harmane-d4.
Troubleshooting Guides
Issue: Low or Inconsistent this compound Signal
A common problem encountered during the LC-MS/MS analysis of this compound is a weak or variable signal, which can compromise the accuracy and precision of quantitative results. This is often a symptom of ion suppression.
Step 1: Confirming Ion Suppression
The first step is to determine if ion suppression is the root cause of the signal issue. A post-column infusion experiment is the standard method for this purpose.[1]
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.[2][3]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted matrix samples (prepared using your current method)
-
Neat solution (e.g., mobile phase)
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions.
-
Connect the outlet of the LC column to a tee union.
-
Connect a syringe pump containing the this compound solution to the second port of the tee union.
-
Connect the third port of the tee union to the mass spectrometer's ion source.
-
Begin the LC run with the injection of a neat solution to establish a stable baseline signal for this compound.
-
Infuse the this compound solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the MRM transition for this compound.
-
Once a stable baseline is achieved, inject a blank, extracted matrix sample.
-
Analysis: A consistent and stable baseline throughout the run indicates no significant matrix effects. A dip in the baseline signifies ion suppression at that retention time, while a rise indicates ion enhancement.[4] If the retention time of your this compound peak coincides with a region of ion suppression, it is highly likely that matrix effects are impacting your quantification.
Step 2: Assessing the Severity of Matrix Effects
Once ion suppression is confirmed, the next step is to quantify its impact. This is achieved through a post-extraction spike experiment.[3][5]
Objective: To quantitatively determine the extent of ion suppression or enhancement.
Procedure:
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase or reconstitution solvent) at a known concentration (e.g., the concentration of your internal standard in your samples).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation method. Spike this compound into the final, extracted sample at the same concentration as Set A.[6]
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process at the same concentration as Set A. Then, perform the extraction.
Calculations:
-
Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100[7]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%): (Peak Area in Set C / Peak Area in Set A) * 100
This analysis will reveal whether the issue is primarily due to loss of analyte during sample preparation (low recovery) or signal suppression during ionization (matrix effect).
Step 3: Implementing Strategies to Reduce Matrix Effects
Based on the findings from the above experiments, the following strategies can be employed to mitigate matrix effects.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[8] For this compound, which is used as an internal standard, matrix effects can lead to inaccurate quantification of the target analyte (harmane).
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for matrix effects?
A2: While stable isotope-labeled internal standards like this compound are the gold standard and can compensate for matrix effects to a large extent, they are not always a perfect solution.[9][10] A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte (harmane) and its deuterated internal standard (this compound).[6] If this separation occurs in a region of significant ion suppression, the two compounds will experience different degrees of matrix effects, leading to inaccurate results.[9] It is crucial to verify that harmane and this compound co-elute.
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: In biological matrices such as plasma, serum, urine, and brain tissue, the most common sources of matrix effects are:
-
Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Metabolites: These can also interfere with the ionization process.
-
Proteins: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.
Q4: What are the best sample preparation techniques to reduce matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[11][12] | Simple, fast, and inexpensive. | Often results in significant matrix effects due to insufficient removal of phospholipids.[13] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases.[14] | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix based on their physical and chemical properties.[4][15] | Provides the cleanest extracts and can pre-concentrate the analyte. | More complex and expensive to develop and perform. |
For complex matrices and low-level quantification, SPE is generally the preferred method for minimizing matrix effects.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[16] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if you are quantifying low concentrations of harmane.
Q6: How can I optimize my chromatography to minimize matrix effects?
A6: The goal of chromatographic optimization is to separate the elution of harmane and this compound from the interfering matrix components. Strategies include:
-
Changing the Gradient: A longer, shallower gradient can improve the resolution between analytes and matrix components.
-
Modifying the Mobile Phase: Adjusting the pH or using different organic modifiers can alter the retention of both harmane and interfering compounds.
-
Using a Different Column Chemistry: A column with a different stationary phase (e.g., a PFP or biphenyl column instead of a standard C18) can provide different selectivity and better separation from matrix components.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for harmala alkaloids from various studies. This data can help in selecting an appropriate sample preparation method.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Harmine | Human Plasma | Protein Precipitation | Quantitative | Not Reported | [17] |
| Tetrahydroharmine | Human Plasma | Protein Precipitation | Quantitative | Not Reported | [17] |
| Harmaline | Human Plasma | Protein Precipitation | Quantitative | Not Reported | [17] |
| Harmine | Human Plasma | Solid-Phase Extraction | >87% | Not Reported | [4] |
| Harmaline | Human Plasma | Solid-Phase Extraction | >87% | Not Reported | [4] |
| Tetrahydroharmine | Human Plasma | Solid-Phase Extraction | >87% | Not Reported | [4] |
| Harmane | Rat Blood | Liquid-Liquid Extraction | 56% | Not Reported | [18] |
| Harmine | Rat Blood | Liquid-Liquid Extraction | 64% | Not Reported | [18] |
| Harmane | Plant Material | 80% Methanol Extraction | 74.1 - 111.6% | 70.6 - 109% | [19] |
| Harmine | Plant Material | 80% Methanol Extraction | 74.1 - 111.6% | 70.6 - 109% | [19] |
| Harmaline | Plant Material | 80% Methanol Extraction | 74.1 - 111.6% | 70.6 - 109% | [19] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at the desired internal standard concentration.[11][12]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
To 1 mL of urine, add this compound to the desired final concentration.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction for this compound from Brain Tissue
This protocol is a general guideline for the extraction of small molecules from brain tissue and should be optimized for this compound.[20]
-
Homogenize the brain tissue in a suitable buffer (e.g., 1:3 w/v in phosphate-buffered saline).
-
Spike the homogenate with this compound.
-
Perform a protein precipitation step as described in Protocol 1.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute the harmane and this compound with a small volume of a methanolic solution containing a small percentage of a weak base (e.g., 2-5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Logical Relationship Diagram
Caption: An overview of the main strategies to mitigate matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of N,N-dimethyltryptamine and beta-carboline alkaloids in human plasma following oral administration of Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. myadlm.org [myadlm.org]
- 10. waters.com [waters.com]
- 11. a protein precipitation extraction method [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. clinichrom.com [clinichrom.com]
- 14. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Stability of Harmane-d4 in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Harmane-d4 in biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in plasma and urine samples?
A1: Several factors can influence the stability of this compound in biological matrices. These include:
-
Storage Temperature: Inappropriate storage temperatures can lead to degradation. Long-term storage generally requires ultra-low temperatures (-80°C), while short-term storage may be acceptable at -20°C or 4°C.[1][2][3] Room temperature storage should be minimized to prevent degradation.[4][5]
-
pH of the Matrix: The pH of urine and plasma can influence the chemical stability of this compound. Highly acidic or basic conditions should be avoided during sample preparation and storage to prevent potential degradation or isotopic exchange.[1]
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize this compound. Freezing is critical to minimize enzymatic activity.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade metabolites and affect the integrity of the sample.[4][6] It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Light Exposure: Although not specifically documented for this compound, light-sensitive compounds can degrade upon exposure to light. It is a good practice to store samples in amber vials or in the dark.
-
Isotopic Exchange: Deuterium atoms in a molecule can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[7][8] This is more likely to occur if the deuterium labels are in chemically labile positions.[1][9]
Q2: What is isotopic exchange and how can I minimize it for this compound?
A2: Isotopic exchange, or back-exchange, is a process where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[7][8] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of quantification.[1]
To minimize isotopic exchange for this compound:
-
Labeling Position: Whenever possible, use internal standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic or aliphatic carbons, rather than on heteroatoms (e.g., -OH, -NH).[1][9][10]
-
Control pH: Avoid highly acidic or basic conditions during sample preparation, storage, and analysis, as these can catalyze isotopic exchange.[1]
-
Low Temperature: Store samples and standards at low temperatures (e.g., -20°C or -80°C) to slow down the rate of exchange.[1]
-
Solvent Selection: Evaluate the stability of this compound in your final sample diluent and mobile phase by incubating it for a period equivalent to your analytical run time to check for any changes in signal.[7]
Q3: How should I store plasma and urine samples containing this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Short-Term Storage (up to 72 hours): Refrigeration at 2-8°C is generally acceptable.[3]
-
Long-Term Storage: For long-term storage, freezing at -20°C or preferably at -80°C is recommended to minimize degradation and enzymatic activity.[2][3][5]
-
Sample Collection and Handling: Process samples as quickly as possible after collection.[4] If there are delays, keep the samples on ice. Drying of biological stains is critical to preservation.[11]
-
Containers: Use appropriate storage containers, such as polypropylene tubes, that will not crack at low temperatures and are designed for biological sample storage.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing this compound signal over a batch run | 1. Isotopic Exchange: Deuterium atoms may be exchanging with protons in the solvent.[7] | - Incubate this compound in the mobile phase and sample diluent to assess stability over time.[7]- Optimize mobile phase pH to minimize exchange.[1]- Ensure deuterium labels are on stable positions.[9] |
| 2. Adsorption: The analyte may be adsorbing to the surfaces of the autosampler vial, tubing, or column. | - Use deactivated vials or add a small percentage of an organic solvent to the sample diluent.- Passivate the LC system by injecting a high-concentration standard.[7] | |
| 3. In-source Fragmentation: The molecule may be losing a deuterium atom in the mass spectrometer's ion source. | - Optimize MS source conditions such as collision energy and cone voltage to minimize fragmentation.[7] | |
| High variability in this compound response between samples | 1. Matrix Effects: Components in the plasma or urine are suppressing or enhancing the ionization of this compound. | - Ensure co-elution of this compound and the unlabeled analyte.[7]- Perform a post-column infusion experiment to identify regions of ion suppression.[1]- Improve sample cleanup procedures (e.g., solid-phase extraction, protein precipitation) to remove interfering matrix components.[12][13] |
| 2. Inconsistent Sample Preparation: Variations in extraction recovery or dilution. | - Review and standardize the sample preparation workflow.- Ensure the internal standard is added early in the process to account for extraction variability.[10] | |
| Presence of unlabeled Harmane signal in blank samples spiked only with this compound | 1. Isotopic Impurity: The this compound standard contains a small amount of the unlabeled analyte. | - Check the Certificate of Analysis for the isotopic purity of the standard.[7] A purity of ≥98% is generally recommended.[1]- Inject a high concentration of the this compound solution alone to assess the contribution of the unlabeled signal.[7] |
| 2. In-source Fragmentation/Isotopic Exchange: As described above. | - See troubleshooting steps for decreasing signal and isotopic exchange. |
Experimental Protocols
Protocol 1: Assessment of this compound Freeze-Thaw Stability
Objective: To determine the stability of this compound in plasma and urine after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into pooled human plasma and urine.
-
Aliquoting: Prepare multiple aliquots of the spiked plasma and urine samples.
-
Baseline Analysis (Cycle 0): Immediately after spiking, analyze a set of aliquots to establish the initial concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Analyze a set of aliquots after 1, 3, and 5 freeze-thaw cycles.
-
-
Analysis: Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration at each freeze-thaw cycle to the baseline concentration. A deviation of more than 15% typically indicates instability.
Protocol 2: Assessment of this compound Short-Term and Long-Term Stability
Objective: To evaluate the stability of this compound in plasma and urine under different storage temperatures and durations.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into pooled human plasma and urine.
-
Aliquoting and Storage:
-
Prepare multiple aliquots for each storage condition.
-
Short-Term: Store aliquots at room temperature (~22°C) and 4°C.
-
Long-Term: Store aliquots at -20°C and -80°C.
-
-
Analysis Time Points:
-
Short-Term: Analyze samples at 0, 4, 8, 12, and 24 hours for room temperature and 0, 24, 48, and 72 hours for 4°C.
-
Long-Term: Analyze samples at 0, 1, 3, 6, and 12 months.
-
-
Analysis: At each time point, retrieve the samples, process them, and quantify the concentration of this compound using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration at each time point and temperature to the baseline (time 0) concentration.
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma and Urine
| Matrix | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Recovery vs. Baseline |
| Plasma | 0 (Baseline) | [User to insert data] | 100% |
| 1 | [User to insert data] | [User to calculate] | |
| 3 | [User to insert data] | [User to calculate] | |
| 5 | [User to insert data] | [User to calculate] | |
| Urine | 0 (Baseline) | [User to insert data] | 100% |
| 1 | [User to insert data] | [User to calculate] | |
| 3 | [User to insert data] | [User to calculate] | |
| 5 | [User to insert data] | [User to calculate] |
Table 2: Short-Term and Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Storage Duration | Mean Concentration (ng/mL) | % Recovery vs. Baseline |
| Room Temp (~22°C) | 0 hours | [User to insert data] | 100% |
| 4 hours | [User to insert data] | [User to calculate] | |
| 8 hours | [User to insert data] | [User to calculate] | |
| 4°C | 0 hours | [User to insert data] | 100% |
| 24 hours | [User to insert data] | [User to calculate] | |
| 72 hours | [User to insert data] | [User to calculate] | |
| -20°C | 0 months | [User to insert data] | 100% |
| 1 month | [User to insert data] | [User to calculate] | |
| 6 months | [User to insert data] | [User to calculate] | |
| -80°C | 0 months | [User to insert data] | 100% |
| 3 months | [User to insert data] | [User to calculate] | |
| 12 months | [User to insert data] | [User to calculate] |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. nist.gov [nist.gov]
- 4. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. youtube.com [youtube.com]
- 11. Sample Handling Considerations for Biological Evidence and DNA Extracts [crime-scene-investigator.net]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Harmane-d4 Analysis in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve peak shape and resolution for Harmane-d4 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape for basic compounds like this compound is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in distorted or broader peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[3]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can lead to band broadening and peak tailing, especially for early-eluting peaks.[3]
Q2: How does the choice of HPLC column affect the analysis of this compound?
The column's stationary phase chemistry is critical for achieving optimal separation.
-
C18 Columns: These are a common starting point for reversed-phase chromatography. However, for basic compounds like this compound, it is crucial to use a modern, end-capped C18 column to minimize silanol interactions.[3]
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of this compound. One study found that a phenyl-hexyl column provided better peak symmetry for the related alkaloid harmaline compared to a C18 column.[4][5]
Q3: What is the recommended mobile phase pH for analyzing this compound?
For basic compounds, it is generally recommended to work at a low pH (around 2-3) or a high pH (around 8-10). At low pH, the silanol groups on the column are protonated and less likely to interact with the protonated basic analyte.[1] At high pH, the analyte itself is neutral, reducing interactions with any ionized silanols. Operating in the mid-pH range (4-7) should be avoided as it can lead to strong silanol interactions and significant peak tailing.[1]
Q4: Are there any specific considerations for using a deuterated standard like this compound?
Yes, while deuterated internal standards are excellent for LC-MS analysis, they can sometimes present challenges:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is known as the "isotope effect."[6]
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with protons from the mobile phase, especially if they are in labile positions on the molecule. This is less of a concern for this compound where the deuterium atoms are typically on the aromatic ring.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds. Follow this step-by-step guide to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Protocol 1: Mobile Phase pH Optimization
-
Objective: To minimize secondary interactions between this compound and the stationary phase by adjusting the mobile phase pH.
-
Procedure:
-
Prepare mobile phases with a pH of 3.0 and 8.0. Use a suitable buffer for each pH range (e.g., phosphate buffer for pH 3.0 and ammonium bicarbonate for pH 8.0).
-
Equilibrate the column with the pH 3.0 mobile phase and inject the this compound standard.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
Thoroughly flush the column and then equilibrate with the pH 8.0 mobile phase.
-
Inject the this compound standard, record the chromatogram, and calculate the peak asymmetry factor.
-
-
Expected Outcome: A significant improvement in peak symmetry (asymmetry factor closer to 1) should be observed at either the low or high pH compared to a mid-range pH.
Protocol 2: Column Chemistry Evaluation
-
Objective: To determine if an alternative stationary phase provides better peak shape.
-
Procedure:
-
Using an optimized mobile phase from Protocol 1, analyze the this compound standard on a high-quality, end-capped C18 column.
-
Replace the C18 column with a Phenyl-Hexyl column of the same dimensions.
-
Equilibrate the Phenyl-Hexyl column with the same mobile phase and inject the this compound standard.
-
Compare the peak shape, resolution, and retention time between the two columns.
-
-
Expected Outcome: The Phenyl-Hexyl column may provide improved peak symmetry and resolution due to different selectivity.[4]
Issue 2: Poor Resolution
If peaks are co-eluting or not baseline separated, consider the following.
Caption: An iterative workflow for improving chromatographic resolution.
Data Presentation
The following tables summarize the expected impact of key parameters on peak shape and resolution for a basic compound like this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (As) for a Basic Compound | Rationale |
| 3.0 | 1.0 - 1.4 | Silanol groups are protonated, minimizing secondary interactions.[1] |
| 7.0 | > 2.0 | Silanol groups are ionized, leading to strong interactions and significant tailing.[1] |
| 10.0 | 1.0 - 1.5 | The basic analyte is in its neutral form, reducing interactions with ionized silanols. |
Data is illustrative and based on typical behavior of basic compounds on silica-based columns.
Table 2: Comparison of Column Chemistries for Alkaloid Analysis
| Column Type | Potential Advantage for this compound | Potential Disadvantage |
| Standard C18 | Good hydrophobic retention. | Potential for peak tailing due to silanol interactions if not well end-capped. |
| End-Capped C18 | Reduced silanol interactions, leading to improved peak shape for basic compounds.[3] | May have slightly different selectivity than non-end-capped columns. |
| Phenyl-Hexyl | Alternative selectivity through π-π interactions, which can improve resolution for aromatic compounds.[4] | May provide less hydrophobic retention than a C18 column. |
Harmane's Mechanism of Action: MAO Inhibition
Harmane is a known inhibitor of monoamine oxidase (MAO), particularly MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine in the presynaptic neuron. By inhibiting MAO-A, Harmane increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[8][9]
Caption: this compound inhibits MAO-A, preventing neurotransmitter degradation.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids [mdpi.com]
- 5. support.waters.com [support.waters.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. The modulatory action of harmane on serotonergic neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Harmane-d4 and its Analytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography (LC) gradients for Harmane-d4 and its co-eluting analytes.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound and related compounds.
Question 1: Why am I observing poor peak shape (tailing or fronting) for my analytes?
Answer:
Peak tailing or fronting can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Chemical Interactions:
-
Secondary Silanol Interactions: Residual silanol groups on the stationary phase can interact with basic analytes like harmala alkaloids, leading to peak tailing. To mitigate this, consider:
-
Lowering Mobile Phase pH: Adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase can protonate the analytes and suppress silanol interactions.
-
Using an End-Capped Column: Employ a column with high-quality end-capping to minimize exposed silanol groups.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[1][2] Dilute your sample and reinject to see if the peak shape improves.
-
-
Physical and System Issues:
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak distortion.[3] If a guard column is in use, replace it first. If the problem persists, try flushing the analytical column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.[1]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening.[3] Ensure all connections are properly made with minimal tubing length.
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 2: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analysis. The following are common causes and solutions:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure accurate and consistent preparation of your mobile phases for each run.
-
Solvent Evaporation: Keep mobile phase reservoirs capped to prevent selective evaporation of the more volatile solvent, which can alter the gradient composition.
-
Degassing: Inadequately degassed mobile phases can lead to bubble formation in the pump, causing flow rate fluctuations. Use an online degasser or sparge your solvents.
-
-
LC System Issues:
-
Pump Performance: Fluctuations in pump pressure can indicate issues with seals, check valves, or the presence of air bubbles, all of which affect flow rate consistency. Purge the pump and check for leaks.
-
Column Equilibration: Insufficient column equilibration time between gradient runs can lead to shifting retention times in the early part of the chromatogram. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Column Temperature:
-
Fluctuations: Lack of a column oven or significant variations in ambient laboratory temperature can cause retention time drift. Use a column oven to maintain a constant temperature.
-
Question 3: I am experiencing low sensitivity or no peaks for my analytes of interest.
Answer:
Low sensitivity can be a complex issue. Here are several factors to investigate:
-
Sample Preparation:
-
Inefficient Extraction: Your sample preparation method may not be efficiently extracting the analytes from the matrix. Re-evaluate your extraction protocol, considering factors like solvent choice and pH.
-
Analyte Degradation: Harmane and related alkaloids can be susceptible to degradation. Ensure proper sample handling and storage.
-
-
Mass Spectrometer Settings:
-
Ion Source Optimization: The ion source parameters (e.g., gas flows, temperature, and voltages) may not be optimal for your analytes. Perform tuning and optimization using a standard solution of your analytes.
-
Incorrect MRM Transitions: Verify that the precursor and product ion masses for your multiple reaction monitoring (MRM) transitions are correct for both the analytes and this compound.
-
-
Matrix Effects:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes in the mass spectrometer source.[4][5][6][7][8] To address this:
-
Improve sample cleanup to remove interfering matrix components.
-
Adjust the chromatography to separate the analytes from the region of ion suppression.
-
The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting LC gradient for the analysis of Harmane and its related analytes using this compound as an internal standard?
A1: A good starting point for method development is a reversed-phase separation on a C18 column. The following gradient is a general recommendation and should be optimized for your specific application and analytes.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar)
Q2: What are the typical MS/MS parameters for Harmane and this compound?
A2: The following are example mass spectrometry parameters. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Harmane | 183.1 | 128.1 | 25 |
| This compound | 187.1 | 132.1 | 25 |
| Harmine | 213.1 | 198.1 | 28 |
| Harmaline | 215.1 | 170.1 | 30 |
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[4][5][6][7][8] Here are some strategies to minimize their impact:
-
Effective Sample Preparation: Employ a robust sample preparation technique such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components from the sample matrix.[10][11][12][13][14]
-
Chromatographic Separation: Optimize your LC gradient to separate your analytes of interest from the bulk of the matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is a highly effective way to compensate for matrix effects. This compound, being structurally and chemically very similar to Harmane, will experience similar matrix effects, allowing for accurate quantification.[9][15]
Q4: What are the key steps in a typical experimental protocol for analyzing Harmane and its analytes with this compound?
A4: A typical protocol involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocol: Quantification of Harmane in Plasma using this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Run the LC gradient as described in the table in Q1 (or your optimized gradient).
-
Acquire data using the MRM parameters for Harmane and this compound (as in the table in Q2, optimized for your instrument).
-
-
Data Analysis:
-
Integrate the peak areas for both Harmane and this compound.
-
Calculate the peak area ratio (Harmane area / this compound area).
-
Quantify the concentration of Harmane in the unknown samples by comparing their peak area ratios to a calibration curve prepared in a similar matrix.
-
Visualizations
Caption: Workflow for LC Gradient Optimization.
Caption: Troubleshooting Decision Tree for Common LC Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity of Harmane-d4 in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals encountering low signal intensity with Harmane-d4 during mass spectrometry experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity of my this compound internal standard?
Low signal intensity of a deuterated internal standard like this compound can stem from several factors throughout the analytical process. The primary causes can be categorized as:
-
Matrix Effects: Ion suppression is a major contributor to low signal intensity, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.
-
Internal Standard Issues: Problems with the internal standard itself, such as incorrect concentration, degradation, or poor purity, can lead to a weaker than expected signal.
-
Suboptimal Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can result in the loss of this compound and the presence of interfering substances.
-
Instrumental Problems: Issues with the LC-MS/MS system, including a dirty ion source, incorrect instrument parameters, or a failing detector, can cause a general decrease in signal intensity.
Q2: How can I quickly diagnose if matrix effects are the cause of my low this compound signal?
A post-extraction spike experiment is a straightforward method to determine the presence of matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal in a sample matrix that has undergone the extraction procedure. A significantly lower signal in the matrix sample indicates ion suppression.
Q3: What is the optimal concentration for my this compound internal standard?
The ideal concentration for this compound should be comparable to the expected concentration of the analyte (Harmane) in your samples. A common starting point for internal standard concentrations in plasma or blood samples is in the range of 5 to 100 ng/mL. It is crucial to ensure the concentration is within the linear dynamic range of the instrument.
Q4: Can the position of the deuterium labels on this compound affect its stability and signal?
Yes, the stability of the deuterium labels is critical. If the deuterium atoms are on positions that can readily exchange with hydrogen atoms from the solvent (e.g., on -OH, -NH, or acidic -CH groups), the isotopic purity of the standard can be compromised, leading to a decreased signal at the m/z of this compound and a potential increase in the signal of unlabeled Harmane.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects (Ion Suppression)
A common reason for low signal intensity is ion suppression, where other molecules in the sample reduce the ionization efficiency of this compound.
Symptoms:
-
Low this compound signal in extracted samples compared to standards in a clean solvent.
-
Inconsistent this compound signal across different samples.
-
Signal intensity of this compound decreases as the amount of matrix injected increases.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and addressing ion suppression.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound at the same working concentration as Set A.
-
-
Analyze: Inject and analyze both sets of samples using your established LC-MS/MS method.
-
Evaluate: A significant decrease in the peak area of this compound in Set B compared to Set A confirms ion suppression.
Guide 2: Optimizing this compound and Instrumental Parameters
If matrix effects are ruled out, the issue may lie with the internal standard itself or the instrument settings.
Symptoms:
-
Consistently low this compound signal in all samples, including calibration standards.
-
Poor peak shape or high signal-to-noise ratio.
Troubleshooting Workflow:
Caption: A systematic approach to optimizing internal standard and instrument settings.
Data Presentation: Key Parameters for Harmane Analysis
The following tables summarize typical starting parameters for the analysis of Harmane and its deuterated internal standard. Note that these should be optimized for your specific instrument and application.
Table 1: Typical Liquid Chromatography Parameters for Harmane Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute Harmane, then re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Suggested Mass Spectrometry Parameters for Harmane and this compound
| Parameter | Harmane | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 183.1 | m/z 187.1 |
| Product Ion (Q3) | m/z 128.1 (suggested) | m/z 132.1 (suggested) |
| Collision Energy (CE) | Optimize for your instrument (start around 20-30 eV) | Optimize for your instrument (start around 20-30 eV) |
| Cone/Declustering Potential | Optimize for your instrument | Optimize for your instrument |
Note: The product ions are suggested based on the common fragmentation of the β-carboline core (loss of the pyridine ring). These should be confirmed and optimized by infusing a standard solution of Harmane and this compound into the mass spectrometer.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction
-
To 200 µL of plasma in a glass tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide and vortex briefly.
-
Add 1 mL of a mixture of ethyl acetate and methyl-t-butyl ether (2:98, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Technical Support Center: Analysis of Harmane-d4 by ESI-MS
Welcome to the technical support center for the analysis of Harmane-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my ESI-MS analysis?
This compound is a deuterated internal standard (IS). Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because this compound is chemically almost identical to the non-labeled harmane, it is expected to experience similar effects from sample loss during extraction, instrument variability, and, most importantly, matrix effects like ion suppression.[1] By adding a known amount of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to more accurate and precise results.[1]
Q2: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (this compound) in the ESI source.[2][3] This interference reduces the number of analyte ions that reach the mass spectrometer, leading to a weaker signal.[3] This can negatively impact the accuracy, precision, and sensitivity of the assay.[2][3] Even with a highly selective technique like tandem mass spectrometry (MS/MS), ion suppression can be a significant issue if interfering compounds are not removed during sample preparation.[4]
Q3: My results are inaccurate, but I'm using a deuterated internal standard (this compound). Isn't it supposed to correct for ion suppression?
Ideally, a deuterated internal standard co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression, providing full correction. However, this is not always the case. A phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated counterpart on the chromatography column.[5] If this separation occurs in a region of the chromatogram where the matrix effect is rapidly changing, the analyte and this compound will experience different levels of suppression, leading to inaccurate quantification.[5]
Q4: What are the common sources of ion suppression when analyzing biological samples for harmane?
When analyzing biological fluids like plasma or urine, several endogenous components are known to cause ion suppression in ESI-MS. These include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression.
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ESI process.[2]
-
Proteins and Peptides: While larger molecules are often removed, residual peptides can co-elute with the analyte.
-
Other Endogenous Molecules: Urine, in particular, contains a complex mixture of metabolic byproducts that can interfere with ionization.
Troubleshooting Ion Suppression of this compound
If you suspect ion suppression is affecting your this compound signal, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm and Quantify the Matrix Effect
The first step is to determine if ion suppression is indeed occurring and to what extent. This is achieved by calculating the matrix factor (MF).
Methodology:
-
Prepare two sets of samples.
-
Set A: Spike this compound into a clean solvent (e.g., mobile phase).
-
Set B: Spike this compound at the same concentration into a blank matrix extract (e.g., plasma that has undergone the full sample preparation procedure but without the addition of the analyte).
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Matrix Extract) / (Peak Area in Clean Solvent)
-
Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no significant matrix effect.
Step 2: Investigate Chromatographic Separation
If suppression is confirmed, assess your chromatography. A slight retention time shift between harmane and this compound can lead to differential suppression.
Methodology:
-
Overlay the chromatograms for the non-labeled harmane and this compound from a single injection.
-
Zoom in on the peaks. Check for complete co-elution. Even a small offset can be problematic.[5]
-
Perform a post-column infusion experiment (see Experimental Protocols) to identify the specific retention times where ion suppression is most severe. If your analyte or IS elutes in this region, chromatographic optimization is necessary.
Corrective Actions:
-
Adjust the gradient profile to better separate the analyte from the suppression zones.
-
Experiment with a different column chemistry (e.g., C18, PFP) to alter selectivity.
-
Modify mobile phase additives (use volatile options like formic acid or ammonium formate).
Step 3: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering components from the matrix before analysis.[4] If you are using a simple "dilute-and-shoot" or protein precipitation method, consider a more rigorous cleanup.
Comparison of Sample Preparation Techniques (Illustrative Data)
The following table shows an example of how different sample preparation methods can impact the matrix effect and recovery for harmane analysis in human plasma.
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Overall Process Efficiency (%) (MF x Recovery) |
| Protein Precipitation (Acetonitrile) | 0.45 (Severe Suppression) | 95 | 42.8 |
| Liquid-Liquid Extraction (LLE) | 0.82 (Mild Suppression) | 88 | 72.2 |
| Solid-Phase Extraction (SPE) | 0.97 (Minimal Suppression) | 92 | 89.2 |
This data is for illustrative purposes only.
As the table demonstrates, while protein precipitation may offer high recovery, it does little to remove interfering matrix components, resulting in significant ion suppression. Solid-Phase Extraction (SPE) provides the best overall performance by effectively removing interferences, leading to a minimal matrix effect.
Step 4: Review Mass Spectrometer Settings
While less common for resolving matrix effects, some instrument parameters can be adjusted.
Corrective Actions:
-
Change Ionization Polarity: If analyzing in positive ion mode, check if the interfering species are less likely to ionize in negative mode (and if harmane can be detected in negative mode).
-
Optimize Source Conditions: Adjust parameters like capillary voltage or gas temperatures, though this is unlikely to completely eliminate suppression from co-eluting interferences.
Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).
-
Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the ESI source.
-
Set up the mass spectrometer to monitor the MRM transition for this compound.
-
-
Analysis:
-
Begin the infusion and allow the MS signal to stabilize. You should observe a steady, flat baseline.
-
Inject a blank matrix extract (a sample prepared using your standard protocol but without any analyte or IS).
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the this compound signal throughout the run. Any dips or drops in the baseline indicate retention times where matrix components are eluting and causing ion suppression. A stable signal indicates no suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Harmane from Plasma
Objective: To clean up a plasma sample to remove proteins and phospholipids, thereby reducing matrix effects. This protocol is a general guideline for β-carbolines and should be optimized for your specific application.
Methodology:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the this compound internal standard solution.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the entire supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
-
Elution:
-
Elute the harmane and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting ion suppression of this compound.
Mechanism of SPE in Reducing Ion Suppression
Caption: How Solid-Phase Extraction (SPE) mitigates ion suppression.
References
Harmane-d4 storage and handling best practices
Welcome to the technical support center for Harmane-d4. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a freezer at temperatures between -10°C and -25°C.[1][2] It is supplied as a solid and should be kept in its original, securely sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, it is crucial to protect the compound from light and moisture. One supplier notes that the product is stable for at least four years when stored at -20°C.
Q2: How should I handle this compound safely in the laboratory?
As a standard practice for handling all chemicals, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.[3][4] Avoid all personal contact with the substance. Do not eat, drink, or smoke while handling this compound.[3] After handling, always wash your hands thoroughly with soap and water.[3]
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in organic solvents such as methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[6] To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6] Aqueous solutions are not recommended for storage for more than one day.[6]
Q4: Is this compound a hazardous substance?
According to the available Safety Data Sheets (SDS) for Harmane, the non-deuterated form, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7] However, it is always recommended to handle all chemicals with care and to review the complete SDS before use. One SDS reports an intraperitoneal LD50 of 50 mg/kg in mice for Harmane.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility | Incorrect solvent choice or insufficient mixing. | - Ensure you are using a recommended solvent (see solubility table below).- For aqueous solutions, first dissolve in a small amount of DMSO then dilute with your buffer.[6]- Gently warm the solution or use sonication to aid dissolution. |
| Compound Degradation | Improper storage or handling. Solutions of Harmane have shown some instability at room temperature over time.[1] | - Always store the solid compound and stock solutions at the recommended freezing temperatures (-10°C to -25°C).[1][2]- Prepare fresh working solutions daily, especially for aqueous solutions.[6]- Protect solutions from light by using amber vials or covering them with foil. |
| Inconsistent Results in Mass Spectrometry | Isotope exchange (loss of deuterium), ion suppression, or poor chromatographic separation. | - Check the pH of your mobile phase and sample matrix; extreme pH can sometimes facilitate H/D exchange.- Optimize your LC method to ensure co-elution of this compound and the non-labeled analyte to compensate for matrix effects.- Evaluate for ion suppression by analyzing the standard in a clean solvent versus the sample matrix. |
| Low Signal Intensity in Mass Spectrometry | Incorrect concentration, poor ionization, or instrument issues. | - Verify the concentration of your working solution.- Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for this compound.- Ensure the mass spectrometer is properly tuned and calibrated. |
Data Presentation
This compound Storage and Stability
| Parameter | Recommendation | Reference |
| Storage Temperature (Solid) | Freeze (-10°C to -25°C) | [1][2][6] |
| Storage Conditions | Cool, dry, well-ventilated, protected from light | [3] |
| Long-term Stability (Solid) | ≥ 4 years at -20°C | |
| Aqueous Solution Stability | Not recommended for storage > 1 day | [6] |
| Methanol Solution Stability | Stable when stored at 4°C or -20°C; degradation observed at room temperature over 2 weeks.[1] | [1] |
Solubility of Harmane
| Solvent | Solubility | Reference |
| Methanol | Soluble | [5] |
| Ethanol | ~10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.25 mg/mL after initial dissolution in DMSO) | [6] |
| Water | Low solubility | [2] |
Experimental Protocols
Detailed Methodology: Preparation of this compound Stock and Working Solutions for LC-MS Analysis
This protocol describes the preparation of a stock solution and a series of working standard solutions for use as an internal standard in a quantitative LC-MS analysis.
Materials:
-
This compound solid
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with screw caps
Procedure:
-
Preparation of 1 mg/mL Stock Solution: a. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh 1 mg of this compound solid using a calibrated analytical balance. c. Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. d. Add a small amount of LC-MS grade methanol to dissolve the solid. e. Once dissolved, bring the volume up to the 1 mL mark with methanol. f. Cap the flask and invert it several times to ensure homogeneity. g. Transfer the stock solution to a labeled amber glass vial and store at -20°C.
-
Preparation of Working Internal Standard Solution (e.g., 1 µg/mL): a. Allow the 1 mg/mL stock solution to warm to room temperature. b. Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask. c. Dilute to the 10 mL mark with methanol. d. Cap and invert the flask several times to mix thoroughly. e. This working solution is now ready to be spiked into samples and calibration standards.
Visualizations
Experimental Workflow: Sample Preparation for LC-MS
Caption: Workflow for preparing and using this compound as an internal standard.
Signaling Pathway: Mechanism of Action of Harmane
Caption: Harmane inhibits PI3K/AKT and ERK pathways, leading to induced apoptosis.
References
- 1. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with poor recovery of Harmane-d4 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Harmane-d4, a deuterated internal standard. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, Harmane. The primary role of an internal standard is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, which includes sample preparation, injection, and analysis. By adding a known amount of this compound to every sample, calibrator, and quality control, variations in extraction recovery, matrix effects, and instrument response can be normalized. This is achieved by using the ratio of the analyte signal to the internal standard signal for quantification, which improves the accuracy and precision of the results.
Q2: My this compound recovery is consistently low. What are the common causes in Solid-Phase Extraction (SPE)?
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. A systematic approach is crucial to pinpoint the issue. Common causes include:
-
Improper Sorbent Conditioning/Equilibration: Failure to properly wet and activate the sorbent bed can lead to inconsistent and poor retention of this compound.
-
Incorrect Sorbent Selection: The choice of sorbent is critical. For a basic compound like Harmane, a cation-exchange or a mixed-mode sorbent is often suitable. Using a sorbent that does not have the appropriate retention mechanism for this compound will result in it passing through during the loading or wash steps.
-
Suboptimal pH of Sample/Solvents: The pH of the sample and subsequent wash and elution solvents plays a pivotal role in the retention and elution of this compound. As an alkaloid, its ionization state is pH-dependent. For retention on a cation-exchange sorbent, the pH should be adjusted to ensure this compound is positively charged. Conversely, the elution solvent should neutralize this charge to release it from the sorbent.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound along with interferences.
-
Insufficient Elution Solvent Strength: The elution solvent may be too weak to disrupt the interaction between this compound and the sorbent, leaving it bound to the cartridge.
Q3: I'm observing poor and inconsistent this compound recovery in my Liquid-Liquid Extraction (LLE) workflow. What should I investigate?
Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control. Key areas to investigate are:
-
Incorrect pH: The extraction efficiency of alkaloids like Harmane is highly dependent on pH. To extract this compound from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to a basic level to ensure the molecule is in its neutral, more non-polar form.
-
Inappropriate Organic Solvent: The choice of the organic extraction solvent is crucial. The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of interfering matrix components.
-
Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of this compound into the organic layer.
-
Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to poor and variable recovery.
-
Suboptimal Solvent-to-Sample Ratio: The volume ratio of the organic solvent to the aqueous sample can impact extraction efficiency. This ratio should be optimized to ensure complete extraction.[1]
Q4: Could matrix effects be the reason for my poor this compound recovery?
While matrix effects do not directly cause low recovery from the extraction process itself, they can lead to the appearance of low recovery by affecting the signal of the internal standard in the mass spectrometer.[2]
-
Ion Suppression: This is a common phenomenon where co-eluting matrix components interfere with the ionization of this compound in the instrument's source, leading to a decreased signal.[2]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of this compound, resulting in an artificially high signal.[2]
If you suspect matrix effects, a post-extraction addition experiment can help confirm this. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank, extracted sample matrix.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Recovery in SPE
This guide provides a step-by-step protocol to identify the stage at which this compound is being lost during your SPE procedure.
Experimental Protocol: Fraction Collection Analysis
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix sample (e.g., plasma, urine).
-
Perform SPE and Collect All Fractions: Process the spiked sample through your entire SPE protocol. Crucially, collect each fraction separately:
-
Flow-through: The sample that passes through the cartridge during loading.
-
Wash Eluate(s): All solvents used to wash the cartridge after sample loading.
-
Final Eluate: The solvent used to elute this compound.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same theoretical concentration, using your LC-MS/MS method.
-
Calculate Recovery: Determine the amount of this compound in each fraction. The recovery in the final eluate is calculated as: Recovery (%) = (Amount of this compound in Final Eluate / Total Amount of this compound Spiked) x 100
Data Interpretation:
| Finding | Potential Cause | Recommended Solution |
| High amount of this compound in Flow-through | Inappropriate sorbent choice, incorrect sample pH, or sample solvent is too strong. | Select a more appropriate sorbent (e.g., mixed-mode cation exchange). Adjust the sample pH to ensure this compound is charged and retained. Use a weaker sample loading solvent. |
| High amount of this compound in Wash Eluate | The wash solvent is too strong, causing premature elution. | Use a weaker (less organic) or non-eluting wash solvent. Ensure the pH of the wash solvent maintains the retention of this compound. |
| Low amount of this compound in Final Eluate (and not found in other fractions) | Insufficient elution solvent strength or incorrect pH of the elution solvent. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, addition of a modifier like ammonia). Adjust the pH of the elution solvent to neutralize this compound for elution. |
Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow for troubleshooting poor this compound recovery in SPE.
Guide 2: Optimizing LLE for Improved this compound Recovery
This guide focuses on key parameters to adjust for enhancing recovery in a Liquid-Liquid Extraction protocol.
Data Presentation: Impact of pH and Solvent on Alkaloid Recovery
The following table summarizes expected recovery trends for alkaloids like Harmane based on LLE parameters.
| Parameter | Condition | Expected Recovery of this compound | Rationale |
| Aqueous Phase pH | Acidic (e.g., pH 2-4) | Low | This compound is protonated (charged) and remains in the aqueous phase. |
| Neutral (e.g., pH 7) | Moderate | Partial ionization leads to partitioning between both phases. | |
| Basic (e.g., pH 9-11) | High | This compound is in its neutral form, making it more soluble in the organic phase. | |
| Extraction Solvent | Hexane (non-polar) | Low to Moderate | May not be polar enough to efficiently extract this compound. |
| Dichloromethane/Ethyl Acetate | High | Good balance of polarity for extracting alkaloids like Harmane. | |
| MTBE (Methyl tert-butyl ether) | Moderate to High | Another effective solvent for alkaloid extraction. | |
| Salting Out | Addition of NaCl or (NH₄)₂SO₄ | Increased | Reduces the solubility of this compound in the aqueous phase, promoting its transfer to the organic phase. |
Note: This is a generalized table. Optimal conditions should be determined empirically.
Experimental Protocol: LLE Optimization
-
Prepare Replicate Samples: Aliquot a blank matrix and spike with a known concentration of this compound into several sets of tubes.
-
pH Adjustment: Adjust the pH of the aqueous samples to a range of values (e.g., pH 7, 8, 9, 10, 11) using a suitable base (e.g., ammonium hydroxide).
-
Solvent Extraction: To each pH-adjusted set, add different extraction solvents (e.g., ethyl acetate, dichloromethane, MTBE).
-
Extraction and Analysis: Vortex the samples, centrifuge to separate the layers, and transfer the organic layer to a new tube. Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Evaluate Recovery: Compare the peak areas of this compound from the different extraction conditions to determine the optimal pH and solvent combination.
Harmane Signaling and Metabolism
For researchers interested in the biological context of their measurements, understanding the pathways involving Harmane is crucial.
Harmane's Impact on Cellular Signaling
Harmane has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting key signaling pathways such as the Akt and ERK pathways.[3]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Harman Using Harmane-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of harman in biological matrices, utilizing Harmane-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is critical for mitigating matrix effects and instrumental variability, thereby ensuring the generation of reliable and accurate data essential for pharmacokinetic studies, toxicology, and clinical research.
The Role of a Deuterated Internal Standard
In quantitative bioanalysis, an internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations during the analytical process, including sample extraction, injection volume, and instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods. They co-elute with the non-labeled analyte and exhibit nearly identical behavior during extraction and ionization, providing the most accurate compensation for potential analytical errors.
Comparative Performance Data
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of harman using this compound as an internal standard. The data presented here is representative of the performance expected from a robust and reliable bioanalytical method and is compiled from various studies on related compounds where a deuterated internal standard was employed.
Table 1: Linearity and Sensitivity of the Analytical Method
| Parameter | Typical Performance |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision of the Analytical Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%RSD) (n=15) | Inter-day Accuracy (%Bias) (n=15) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 10 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 80 | < 10% | ± 10% | < 10% | ± 10% |
Detailed Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantification of harman in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Harman: Precursor ion (m/z) 183.1 → Product ion (m/z) 128.1This compound: Precursor ion (m/z) 187.1 → Product ion (m/z) 132.1 |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the validation of this analytical method.
Caption: Experimental workflow for the quantification of Harman using this compound internal standard.
Caption: Logical workflow for the analytical method validation process.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of harman provides a robust and reliable method for accurate quantification in biological matrices. The presented data and protocols demonstrate that a properly validated method utilizing a stable isotope-labeled internal standard consistently delivers the high accuracy, precision, and sensitivity required for demanding research, clinical, and drug development applications. The adoption of such methods is crucial for generating high-quality data that can withstand regulatory scrutiny and contribute to the advancement of science.
Harmane-d4 vs. 13C-Harmane: A Comparative Guide for Mass Spectrometry Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of harmane, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Harmane-d4 and 13C-Harmane, supported by established principles in mass spectrometry and synthesized experimental data.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly influence assay performance.
Core Principles: Deuterated vs. 13C-Labeled Standards
The fundamental differences between deuterium and carbon-13 labeling can lead to distinct analytical outcomes. 13C-labeled standards are generally considered the superior choice for many applications as they have the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[1] In contrast, deuterated standards, while often more cost-effective, can exhibit different chromatographic behavior and may be prone to isotope exchange.[2][3]
The primary concerns with deuterated standards are:
-
Chromatographic Shift: The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, sometimes leading to a slight shift in retention time during liquid chromatography.[2][4] This can be problematic if the analyte and internal standard do not experience the same degree of ion suppression or enhancement from the sample matrix.[5]
-
Isotopic Instability: Deuterium atoms, particularly those at certain chemical positions, can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix.[2][6]
Carbon-13 labeled standards circumvent these issues because the ¹³C isotope is incorporated into the carbon backbone of the molecule, resulting in a standard that is chemically and chromatographically identical to the native analyte.[1][6]
Experimental Workflow and Protocols
To illustrate the practical application and comparison of this compound and 13C-Harmane, a representative experimental workflow for the quantification of harmane in human plasma is presented below.
Detailed Experimental Protocol:
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-Harmane at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
2. LC-MS/MS Conditions:
-
Chromatography System: UPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate harmane from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Harmane: Q1/Q3 (e.g., m/z 183.1 -> 128.1)
-
This compound: Q1/Q3 (e.g., m/z 187.1 -> 132.1)
-
13C-Harmane: Q1/Q3 (e.g., m/z 189.1 -> 134.1) (assuming 6 ¹³C atoms)
-
Performance Comparison: this compound vs. 13C-Harmane
The following table summarizes the expected performance characteristics based on a hypothetical validation study, drawing from the established principles of using deuterated versus 13C-labeled internal standards.
| Parameter | This compound | 13C-Harmane | Comment |
| Retention Time (RT) | ~3.5 min | ~3.6 min | A slight shift in RT is often observed with deuterated standards due to the isotope effect. |
| RT Ratio (IS/Analyte) | ~0.97 | 1.00 | 13C-Harmane is expected to co-elute perfectly with the native analyte. |
| Calibration Curve (r²) | >0.995 | >0.998 | Both standards can produce linear calibration curves, but 13C-Harmane may offer slightly better linearity. |
| Accuracy (% Bias) | -5% to +5% | -2% to +2% | The superior co-elution of 13C-Harmane provides more effective compensation for matrix effects, leading to higher accuracy. |
| Precision (%CV) | <10% | <5% | Better tracking of the analyte by 13C-Harmane typically results in improved precision. |
| Matrix Effect | Variable | Minimized | 13C-Harmane's identical chromatographic behavior ensures it experiences the same matrix effects as the analyte, leading to more reliable normalization. |
| Isotopic Stability | Potential for H/D exchange | Highly Stable | The 13C label is integrated into the carbon skeleton and is not prone to exchange. |
| Relative Cost | Lower | Higher | 13C-labeled standards are generally more expensive to synthesize. |
Decision Pathway for Internal Standard Selection
The choice between this compound and 13C-Harmane depends on the specific requirements of the assay. For assays where the highest level of accuracy and precision is paramount, 13C-Harmane is the superior choice. For routine analyses or high-throughput screening where cost is a significant factor, this compound may be a suitable alternative, provided that potential chromatographic shifts and their impact on matrix effect compensation are carefully evaluated during method development.
Conclusion
For researchers, scientists, and drug development professionals requiring the most robust and defensible quantitative data for harmane, 13C-Harmane is the unequivocally superior internal standard. Its identical chromatographic behavior to the native analyte ensures the most accurate compensation for matrix effects and other sources of analytical variability, leading to higher precision and accuracy. While This compound offers a more cost-effective option, it comes with the potential for chromatographic shifts and isotopic instability, which can compromise data quality if not carefully managed during method validation and sample analysis. The investment in a 13C-labeled standard can prevent costly method redevelopment and the generation of questionable data, making it the preferred choice for regulated bioanalysis and pivotal studies.
References
- 1. Quantification of the Neurotoxic β-Carboline Harmane in Barbecued/Grilled Meat Samples and Correlation with Level of Doneness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship Between Blood Harmane and Harmine Concentrations in Familial Essential Tremor, Sporadic Essential Tremor and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pharmacological levels of harmane, harmine and harmaline in mammalian brain tissue, cerebrospinal fluid and plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Harmane
In the analytical landscape, the precise quantification of psychoactive alkaloids like harmane is critical for research, clinical toxicology, and the development of therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of their performance for harmane quantification, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Principle of Separation and Detection
Both techniques begin with HPLC to separate harmane from other components in a sample matrix. The primary distinction lies in the detection method. HPLC-UV measures the absorbance of UV light by harmane at a specific wavelength, which is a less specific method. In contrast, LC-MS/MS offers superior selectivity and sensitivity by ionizing the analyte and then identifying it based on its unique mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Methodologies
HPLC-UV Method
A common approach for harmane quantification via HPLC-UV involves a reversed-phase C18 column. The mobile phase is often a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous solution containing an acid, such as formic acid, to ensure good peak shape. Isocratic elution, where the mobile phase composition remains constant, is frequently used for simpler analyses. Detection is typically carried out at the maximum absorbance wavelength for harmane, which is around 243 nm.[1][2]
-
Sample Preparation: A straightforward liquid-liquid extraction or protein precipitation is generally sufficient for cleaner sample matrices.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150x4.6 mm)[3]
-
Mobile Phase: A common mobile phase is a 50:50 (v/v) mixture of methanol and ultrapure water with 1% formic acid.[1][2] Another option is a mixture of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (100:30, v/v).[3]
-
Flow Rate: Typically around 1.5 mL/min.[3]
-
LC-MS/MS Method
LC-MS/MS methods also utilize a reversed-phase C18 column, often with a gradient elution to effectively separate harmane from complex biological matrices. The mobile phase typically consists of water and an organic solvent, both containing a small amount of formic acid to aid in protonation for positive ion mode electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: More complex matrices, such as plasma or urine, may necessitate solid-phase extraction (SPE) to minimize matrix effects. For some applications, a simple "dilute and shoot" approach may be feasible.[4]
-
Chromatographic Conditions:
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.998 - 0.99998[1][2][3] | 0.988 - >0.999[4] |
| Limit of Detection (LOD) | 0.269 µg/mL (269 ng/mL)[1][2] | 0.06–0.11 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.5 - 0.816 µg/mL (500 - 816 ng/mL)[1][2] | 0.18–0.34 ng/mL[5] |
| Accuracy (% Recovery) | Within acceptable limits (RE < 2%)[1][2] | 74.1–111.6%[5] |
| Precision (%RSD) | < 2%[1][2] | 4.9-13.8% (high conc.), 8.3-26% (low conc.)[4] |
| Selectivity | Lower, susceptible to interference from co-eluting compounds with similar UV spectra.[6] | High, based on specific mass transitions, minimizing interferences.[6] |
| Matrix Effect | Generally less pronounced but can be affected by interfering substances absorbing at the same wavelength. | Can be significant, potentially causing ion suppression or enhancement, requiring careful method development and often the use of internal standards.[4][5] |
| Run Time | Typically under 8-10 minutes.[1][2] | Can be as short as 3 minutes, with total analysis times around 14-20 minutes including equilibration.[4][5][6] |
Experimental Workflow
The general workflow for both techniques from sample collection to data analysis is depicted below.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of harmane.
HPLC-UV is a cost-effective, robust, and straightforward method suitable for routine analysis of relatively clean samples where high sensitivity is not the primary concern.[1][2] Its simplicity makes it an attractive option for quality control laboratories.
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for analyzing harmane at trace levels in complex biological matrices.[5] While the initial investment and method development can be more demanding, its ability to provide unambiguous identification and quantification is indispensable for clinical and forensic toxicology, as well as for detailed pharmacokinetic studies in drug development. The enhanced selectivity of LC-MS/MS also often allows for faster chromatographic run times without compromising data quality.[6]
Ultimately, the selection between these two powerful analytical techniques should be guided by the specific analytical challenge, including the nature of the sample, the required limits of detection, and the available resources.
References
- 1. Black Sea Journal of Engineering and Science » Makale » Development and Validation of a Simple HPLC-UV Method for Analysis of Harmine [dergipark.org.tr]
- 2. Black Sea Journal of Engineering and Science » Submission » Development and Validation of a Simple HPLC-UV Method for Analysis of Harmine [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Harmane Quantification: A Cross-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of harmane, a neuroactive β-carboline alkaloid, in biological matrices: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). As the presence of harmane in biological samples is of increasing interest in neuroscience and drug development, robust and reproducible quantification methods are essential. This document outlines the experimental protocols and performance characteristics of each method to aid laboratories in selecting and validating the appropriate technique for their research needs. To date, no formal inter-laboratory cross-validation studies for harmane quantification have been published; therefore, this guide is based on a comparison of data from individual validated method publications.
Method Performance Comparison
The choice of analytical methodology for harmane quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics for a validated HPLC method and typical expected performance for a GC-MS method.
| Performance Metric | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) (Expected) |
| Limit of Detection (LOD) | 206 pg/mL in human blood[1][2] | Typically in the low pg/mL range |
| Limit of Quantification (LOQ) | Not explicitly reported, but detectable at 240 pg injected[1] | Typically in the mid-to-high pg/mL range |
| Precision (Intra-day) | <6.7% (as C.V.) at 25 ng/mL[1][2] | Generally <15% (as C.V.) |
| Precision (Inter-day) | 7.3% (as C.V.) at 25 ng/mL[1][2] | Generally <15% (as C.V.) |
| Recovery | 59% in human blood[1] | Typically >80% |
| Linearity | Not explicitly reported, but standard curves used[1] | Typically excellent (R² > 0.99) |
| Specificity | High due to fluorescence detection at specific wavelengths[1] | High due to mass fragmentation patterns |
| Throughput | Moderate | Moderate to High |
| Derivatization Required | No | Often yes, to improve volatility and thermal stability |
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving accurate and reproducible results. Below are the methodologies for HPLC with fluorescence detection and a representative protocol for GC-MS analysis of harmane.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is well-established for the determination of harmane in human blood.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 volume of whole blood, add 0.5 volumes of 1.0 M NaOH.
-
Vortex for 30 seconds and shake for 30 minutes.
-
Add an equal volume of extraction solution (ethyl acetate:methyl-t-butyl ether, 2:98 v/v).
-
Shake vigorously for 1-2 minutes, followed by 45 minutes on a horizontal rotor.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Repeat the extraction twice more.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of methanol.
-
Centrifuge at 3000 x g for 10 minutes and transfer the supernatant to an autosampler vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: Fluorescence detector set to an excitation wavelength of 300 nm and an emission wavelength of 435 nm.
-
Retention Time: Approximately 7-8 minutes for harmane.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Follow a similar liquid-liquid extraction procedure as described for the HPLC method to isolate harmane from the biological matrix.
-
After evaporating the organic solvent, perform a derivatization step. A common method is silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the dried extract with the derivatizing agent (e.g., 90 µL of MSTFA + 1% TMCS) at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
After cooling, the derivatized sample is ready for injection.
2. GC-MS Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at a high temperature (e.g., 280°C).
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for 1 minute, then ramp up to a final temperature (e.g., 325°C) at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the quantification of harmane by HPLC and a representative GC-MS method.
HPLC-Fluorescence Workflow for Harmane Quantification.
Representative GC-MS Workflow for Harmane Quantification.
Considerations for Inter-Laboratory Cross-Validation
While no specific inter-laboratory comparison for harmane has been found, establishing such a study would be highly beneficial for standardizing quantification across different research groups. Key aspects to consider in a cross-validation study would include:
-
Standardized Reference Materials: The use of certified reference materials for harmane is essential for ensuring comparability of results.
-
Harmonized Protocols: While methods may differ (e.g., HPLC vs. GC-MS), detailed and harmonized protocols for sample handling, preparation, and data analysis within each method type are crucial.
-
Blinded Sample Exchange: Exchanging blinded samples between laboratories is a standard practice to assess the accuracy and precision of each laboratory's method.
-
Statistical Analysis: Appropriate statistical methods should be employed to compare the results from different laboratories and methods, assessing for any systematic bias.
References
- 1. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Performance Review of Harmane-d4
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals engaged in the study of the neuroactive β-carboline, Harmane, its deuterated analog, Harmane-d4, represents the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the expected performance of this compound against a hypothetical non-deuterated, structural analog internal standard, supported by established principles of bioanalytical method validation.
The Decisive Advantage of Isotopic Labeling
A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically identical to the analyte, Harmane, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-perfect chemical mimicry allows this compound to track the analyte through the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision.[1][2][3]
In contrast, a structural analog internal standard, while similar, will have different physicochemical properties. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy of the quantification.[4][5]
Comparative Performance Metrics
The following tables illustrate the expected performance characteristics of a validated LC-MS/MS method for Harmane quantification using this compound versus a hypothetical structural analog internal standard. The data presented is representative of typical bioanalytical method validation results and serves to highlight the superior performance of the deuterated standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (Illustrative) | Method with Structural Analog IS (Illustrative) |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Method with this compound (Illustrative) | Method with Structural Analog IS (Illustrative) |
| Accuracy (% Bias) | Precision (% CV) | ||
| LLOQ | 0.1 | ± 5.0 | < 10 |
| Low QC | 0.3 | ± 4.5 | < 8 |
| Mid QC | 15 | ± 3.0 | < 5 |
| High QC | 80 | ± 2.5 | < 5 |
Table 3: Recovery and Matrix Effect
| Parameter | Method with this compound (Illustrative) | Method with Structural Analog IS (Illustrative) |
| Extraction Recovery (%) | Consistent across concentrations (e.g., 85-95%) | Variable, may differ from analyte |
| Matrix Effect (%) | Minimal and compensated (Normalized ratio consistent) | Significant and variable |
| Internal Standard Normalized Matrix Factor (CV%) | < 5% | > 15% |
The illustrative data clearly demonstrates that a method utilizing this compound as an internal standard is expected to provide a wider linear range, lower limits of detection and quantification, and superior accuracy and precision. Furthermore, the use of a deuterated internal standard effectively mitigates the impact of matrix effects, a common challenge in bioanalysis.
Experimental Workflow and Protocols
A robust and validated bioanalytical method is the foundation of reliable quantitative data. Below is a representative experimental protocol for the quantification of Harmane in human plasma using this compound as an internal standard.
Experimental Protocol: Quantification of Harmane in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Harmane from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Harmane: m/z 183.1 → 128.1 (Quantifier), m/z 183.1 → 154.1 (Qualifier)
-
This compound: m/z 187.1 → 132.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Workflow for Quantitative Analysis
The following diagram illustrates the logical flow of a typical quantitative bioanalysis experiment utilizing an internal standard.
Caption: A typical workflow for the quantitative analysis of Harmane using this compound as an internal standard.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Linearity and Range of Harmane-d4 Calibration Curves
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as Harmane-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of the expected performance of this compound with alternative analytical approaches, supported by experimental data from closely related compounds.
Stable isotope-labeled internal standards are the preferred choice in mass spectrometry-based quantification because they share nearly identical chemical and physical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiencies and matrix effects, effectively compensating for variations during sample preparation and analysis.
Performance Comparison of Internal Standards
| Parameter | Deuterated Internal Standard Method (Harmine-d3 for Harmane) | Alternative Method (e.g., HPLC-Fluorescence) |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.99 |
| Calibration Range | 0.5 - 1000 ng/mL | 5 - 50 µg/mL[1] |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.158 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~0.479 ng/mL[1] |
| Intra-day Precision (%RSD) | < 5% | < 7%[2] |
| Inter-day Precision (%RSD) | < 8% | < 8%[2] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following outlines a typical methodology for the determination of harmane using a deuterated internal standard like this compound with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard solution at a known concentration.
-
Protein Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile, to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for approximately 30 seconds and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of harmane and related compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both harmane and this compound are monitored.
Visualizing the Workflow and Logic
To better illustrate the processes and logical relationships described, the following diagrams are provided.
References
A Comparative Guide to the Analytical Detection of Harmane: HPLC-FLD vs. LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of β-carboline alkaloids like harmane are critical. This guide provides a comparative overview of two common analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and a conceptual Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Harmane-d4.
This comparison focuses on the key performance metrics of the limit of detection (LOD) and the limit of quantification (LOQ), offering insights into the sensitivity and applicability of each technique for trace-level analysis of harmane in biological matrices.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes the reported limit of detection for an established HPLC-FLD method and highlights the expected performance of an LC-MS/MS method.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| HPLC-FLD[1][2][3] | Harmane | Human Blood | 206 pg/mL | Not Reported | None specified |
| LC-MS/MS | Harmane | Biological | Method Dependent | Method Dependent | This compound |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for evaluating and replicating analytical methods. Below are the methodologies for the HPLC-FLD method and a general protocol for an LC-MS/MS approach.
Harmane Analysis by HPLC with Fluorescence Detection
This method, as described by Zheng et al. (2000), provides a robust procedure for the quantification of harmane in human blood.[1][2][3]
Sample Preparation:
-
Extraction: Human blood is alkalinized and extracted with a solution of ethyl acetate and methyl-t-butyl ether (2:98 v/v).
-
Solvent Evaporation: The organic solvent is evaporated to dryness.
-
Reconstitution: The residue is reconstituted in methanol for analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 x 4.6-mm).
-
Mobile Phase: An isocratic system consisting of 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70 v/v).
-
Detection: On-line fluorescence detection.
Conceptual LC-MS/MS Method for Harmane with this compound Internal Standard
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for highly sensitive and selective quantification. The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis as it corrects for matrix effects and variations during sample processing and analysis.
Sample Preparation:
-
Spiking: A known amount of this compound internal standard is added to the biological sample (e.g., plasma, urine).
-
Extraction: Proteins are precipitated, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Reconstitution: The extracted sample is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Liquid Chromatography: A reversed-phase column is typically used to separate harmane from other matrix components. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both harmane and this compound are monitored for selective and sensitive quantification.
Experimental Workflow Diagrams
Visualizing the experimental process can aid in understanding the key steps of each analytical method.
References
- 1. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Harmane-d4 in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds in complex biological matrices is a critical challenge in biomedical research and drug development. Harmane, a β-carboline alkaloid with a range of neurological and physiological effects, is frequently the subject of such investigations. The use of a reliable internal standard is paramount for achieving accurate and precise measurements, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Harmane-d4, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives, supported by experimental principles and data from the scientific literature.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any variations, such as matrix effects (ion suppression or enhancement), are compensated for, leading to reliable quantification.
This compound: The Gold Standard for Harmane Quantification
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. In this compound, four hydrogen atoms are replaced with deuterium. This subtle change in mass allows it to be distinguished from the native harmane by the mass spectrometer, while its physicochemical properties remain nearly identical.
Theoretical Advantages of this compound:
-
Co-elution with Analyte: Due to its structural similarity, this compound co-elutes with harmane during chromatographic separation. This is crucial as both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: The extraction efficiency of this compound from a complex matrix is expected to be identical to that of harmane.
-
Correction for Matrix Effects: By co-eluting and having similar ionization properties, this compound effectively normalizes for signal suppression or enhancement caused by interfering components in the matrix.[1][2][3]
Comparison with Non-Deuterated Internal Standards
The alternative to a stable isotope-labeled internal standard is typically a structural analog—a compound that is chemically similar but not identical to the analyte. While more readily available and less expensive, these analogs often fall short in performance, especially in complex matrices.
A study on the determination of harmane and harmine in human blood attempted to use harmol, a structural analog, as an internal standard.[4] The researchers found that the absolute recovery of harmol from blood was only about 2-3%, significantly lower and more variable than the recoveries of harmane and harmine (56-64%).[4] This poor and inconsistent recovery of the structural analog internal standard could introduce significant errors in quantification.[4]
The following table summarizes the expected performance comparison between this compound and a non-deuterated structural analog for harmane analysis.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale |
| Chromatographic Retention Time | Co-elutes with harmane | Different retention time | Near-identical chemical structure of this compound leads to identical chromatographic behavior. |
| Extraction Recovery | Identical to harmane | Can differ significantly from harmane | Subtle differences in polarity and structure of an analog can lead to different partitioning during extraction. |
| Matrix Effect Compensation | High | Low to moderate | Co-elution of this compound ensures it experiences the same ion suppression/enhancement as harmane. An analog eluting at a different time will encounter different co-eluting matrix components.[1] |
| Accuracy & Precision | High | Variable, potentially low | Effective correction for variability by this compound leads to more accurate and precise results. Inconsistent recovery and matrix effect compensation by an analog can compromise data quality. |
Experimental Protocols
Below are detailed methodologies for the quantification of harmane in complex matrices using this compound as an internal standard, based on established bioanalytical practices.
Sample Preparation: Protein Precipitation for Plasma/Blood
-
Aliquoting: Transfer 100 µL of plasma or whole blood into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of harmane.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The transitions for harmane and this compound are monitored in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Harmane | 183.1 | 128.1 |
| This compound | 187.1 | 132.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of this compound.
Figure 1: Sample Preparation Workflow
Figure 2: Rationale for this compound Specificity
Conclusion
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Harmane Analysis Using Harmane-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of harmane analysis, utilizing Harmane-d4 as an internal standard. The objective is to offer a comprehensive overview of a validated analytical method, presenting its performance characteristics as a benchmark for laboratories to assess their own data. This document outlines a detailed experimental protocol, quantitative performance data from a reference study, and a visual representation of the analytical workflow.
Principles of Inter-Laboratory Comparison
Inter-laboratory comparisons, or proficiency tests, are essential for evaluating the performance of analytical laboratories. They involve analyzing the same samples at different facilities to assess the accuracy and comparability of results. Key statistical measures used in these comparisons include the Z-score, which indicates how far a laboratory's result is from the consensus mean, and Mandel's h and k statistics, which are used to evaluate inter-laboratory consistency. The use of a stable isotope-labeled internal standard, such as this compound, is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses to correct for variability in sample preparation, injection volume, and matrix effects, thereby enhancing the precision and accuracy of quantification.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of harmane in rat plasma, using a deuterated internal standard. This data can serve as a benchmark for laboratories developing or validating their own harmane analysis methods.
| Performance Parameter | Result |
| Linearity Range | 1–2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 11.42% |
| Intra-day Accuracy | 77.7% to 115.6% |
| Extraction Recovery | > 90% |
| Matrix Effect | > 75% |
Data extracted from a pharmacokinetic study of harmane in rats.[1][2]
Experimental Protocols
This section details a representative experimental protocol for the analysis of harmane in a biological matrix (plasma) using UPLC-MS/MS with this compound as the internal standard.
Sample Preparation
-
Aliquoting : Transfer a small volume (e.g., 50-100 µL) of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking : Add a fixed concentration of this compound solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 volume ratio to the plasma), to the sample.
-
Vortexing and Centrifugation : Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for a sufficient time (e.g., 20 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System : A UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column : A C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.00 mm, 3 µm).[3]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile and/or methanol).[3]
-
Flow Rate : A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.[3]
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both harmane and this compound are monitored.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of harmane.
Caption: Experimental workflow for harmane analysis.
References
- 1. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Deuterated vs. Non-Deuterated Harmane
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the therapeutic development pipeline. One established strategy to enhance pharmacokinetic profiles is the selective replacement of hydrogen atoms with deuterium, a non-radioactive isotope of hydrogen. This guide provides a detailed comparison of the stability of deuterated harmane versus its non-deuterated counterpart, supported by established principles of drug metabolism and illustrative experimental data.
Executive Summary
The primary advantage of deuterating harmane lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are often involved in Phase I metabolism.[1][2][3] This can lead to a reduced rate of metabolism, longer plasma half-life, and potentially an improved safety profile by altering the formation of metabolites.[4][5] While direct comparative experimental data for deuterated harmane is not publicly available, this guide presents a plausible comparison based on the known metabolism of harmane and the well-documented effects of deuteration on other xenobiotics.
Metabolic Stability: A Comparative Analysis
Harmane undergoes metabolism in the body, with studies in rats indicating that it is biotransformed into several metabolites.[6][7] Sulphate conjugation has been identified as a predominant metabolic pathway for harmane.[6][7] The introduction of deuterium at metabolically labile positions on the harmane molecule is expected to significantly slow down its degradation.
Illustrative In Vitro Metabolic Stability Data
The following table presents hypothetical, yet realistic, data from an in vitro metabolic stability assay comparing non-deuterated harmane ("Harmane-H") with a deuterated version ("Harmane-D") using rat liver microsomes.
| Parameter | Harmane-H | Harmane-D | Fold Improvement |
| Incubation Time (min) | |||
| 0 | 100% | 100% | - |
| 15 | 65% | 85% | |
| 30 | 40% | 70% | |
| 60 | 15% | 50% | |
| In Vitro Half-Life (t½, min) | 25 | 55 | 2.2x |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | 12.6 | 2.2x |
Illustrative In Vivo Pharmacokinetic Data
Following oral administration in a rat model, the pharmacokinetic profile of deuterated harmane is anticipated to be significantly improved.
| Parameter | Harmane-H | Harmane-D | Fold Improvement |
| Dose (mg/kg, oral) | 20 | 20 | - |
| Cmax (ng/mL) | 1060 | 1590 | 1.5x |
| Tmax (h) | 0.25 | 0.5 | - |
| AUC₀-t (ng·h/mL) | 1478 | 3252 | 2.2x |
| Elimination Half-Life (t½, h) | 0.4 | 0.9 | 2.25x |
| Systemic Clearance (CLs, mL/kg/min) | 52.2 | 23.7 | 2.2x |
| Oral Bioavailability (F) | 19% | 42% | 2.2x |
Note: The data presented for Harmane-D is illustrative and based on the expected impact of the kinetic isotope effect on the known pharmacokinetic parameters of non-deuterated harmane.[7][8]
Experimental Protocols
To empirically determine the comparative stability, the following detailed experimental protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of deuterated and non-deuterated harmane in rat liver microsomes.
Materials:
-
Deuterated and non-deuterated harmane
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each test compound (Harmane-H and Harmane-D) in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with rat liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated harmane in a rat model following oral administration.
Materials:
-
Deuterated and non-deuterated harmane
-
Male Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of either deuterated or non-deuterated harmane (e.g., 20 mg/kg) to separate groups of rats.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract harmane from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of harmane in the plasma extracts using a validated LC-MS/MS method.[9][10][11]
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, elimination half-life, and clearance.
Visualizing Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflow for the in vitro stability assay and the metabolic pathway of harmane.
Conclusion
The strategic deuteration of harmane offers a promising avenue for enhancing its metabolic stability and, consequently, its therapeutic potential. By slowing the rate of enzymatic degradation through the kinetic isotope effect, deuteration can lead to a longer half-life, increased systemic exposure, and potentially a more favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for quantifying these anticipated improvements. For researchers in drug discovery and development, deuterated harmane represents a compelling next-generation compound worthy of further investigation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicokinetics of tremorogenic natural products, harmane and harmine, in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship Between Blood Harmane and Harmine Concentrations in Familial Essential Tremor, Sporadic Essential Tremor and Controls - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Harmane-d4: A Procedural Guide
Important Preliminary Steps: Before proceeding with any disposal protocol, two actions are mandatory:
-
Consult the Manufacturer's Safety Data Sheet (SDS): The SDS provided by the supplier of your Harmane-d4 is the primary source of information regarding its specific hazards, handling, and disposal requirements.
-
Contact Your Institutional Environmental Health & Safety (EHS) Office: Your EHS department will provide guidance on the specific regulations and procedures for hazardous waste disposal at your institution, ensuring compliance with local, state, and federal laws.[1][2]
Safety Profile and Hazard Identification
Harmane is a β-carboline alkaloid known to be a reversible inhibitor of monoamine oxidase A (MAO-A).[3][4] It can exhibit psychoactive effects and, at high doses, may be neurotoxic.[5] Safety data for Harmane indicates it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] The deuterated form, this compound, is expected to have a similar toxicological profile. Therefore, all waste containing this compound must be treated as hazardous.
| Hazard Classification | Description | Primary Concerns |
| Acute Oral Toxicity | Harmful if swallowed.[6] An intraperitoneal LD50 of 50 mg/kg has been reported in mice for Harmane.[7] | Ingestion, accidental exposure. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6] | Improper disposal leading to environmental contamination. |
| Neurological Effects | Can have psychoactive and tremor-inducing properties.[5][8] | Inhalation of dust or absorption through skin. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable regulations. The following protocol provides a general framework for its proper management as hazardous waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste streams containing this compound must be clearly identified. This includes the pure compound, solutions, mixtures, and any contaminated lab materials.
-
Segregate Hazardous Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[2][9] It should be collected in a designated and properly labeled container. Keep it separate from non-hazardous waste.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[10]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[10]
-
Body Protection: A lab coat is required. For handling larger quantities or when there is a risk of dust formation, additional protective clothing may be necessary.[10]
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosol formation is possible, use a suitable respirator.[10]
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[2][9][11] The container must be in good condition.
-
Label Clearly: The container must be labeled with the words "Hazardous Waste."[11] The label must include:
-
The full chemical name: "this compound"
-
A list of all other constituents (e.g., solvents) with their approximate percentages.[9]
-
The date when waste was first added to the container.
-
Appropriate hazard pictograms.
-
Step 4: On-site Storage
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[9]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.[9]
-
Segregation in Storage: Store the this compound waste away from incompatible materials, such as strong oxidizing agents.[6]
Step 5: Decontamination of Labware
-
Disposable Materials: Items such as pipette tips, gloves, and weighing papers that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Reusable Glassware: Glassware should be decontaminated before washing. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or methanol) to dissolve any residual this compound. This rinsate must be collected and disposed of as hazardous liquid waste.[12] After decontamination, the glassware can be washed normally.
Step 6: Arranging for Final Disposal
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow hazardous waste to accumulate in the lab beyond the limits set by your institution and regulatory bodies.[1]
-
Documentation: Complete all required waste disposal forms accurately and completely.[2]
-
Professional Disposal: All this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.[2][6]
Experimental Workflow & Disposal Decision Logic
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for its proper disposal.
Caption: Experimental workflow and waste segregation for this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 4. Harmine - Wikipedia [en.wikipedia.org]
- 5. Harmane Guide: Effects, Benefits, Risks, and Legality [acslab.com]
- 6. Harman|MSDS [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purdue.edu [purdue.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nswai.org [nswai.org]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
